N,N'-Bis(2-hydroxybenzyl)ethylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,17-20H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFXJCXPSODAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276766 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18653-98-0 | |
| Record name | 18653-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) and its derivatives. HBED is a potent hexadentate chelating agent with a high affinity and selectivity for ferric iron (Fe³⁺), making it a significant molecule in the study and treatment of iron overload disorders. Its derivatives are being explored for various applications, including radiopharmaceuticals for diagnostic imaging and therapy.
Synthetic Methodologies
Two primary synthetic routes for the preparation of HBED and its derivatives have been established. The first involves the hydrolysis of an amide precursor, while the second is a more direct approach utilizing N,N'-ethylenediamine-diacetic acid (EDDA). A third approach, reductive amination, has also been effectively employed.
Route 1: Hydrolysis of this compound-N,N'-diacetamide (HBEDDA)
This method involves the initial synthesis of N,N'-di(2-hydroxybenzyl)ethylenediamine, which is then converted to the diamide derivative, HBEDDA, through a reaction with formaldehyde and hydrogen cyanide. The subsequent hydrolysis of HBEDDA yields HBED. This hydrolysis can be catalyzed by metal ions such as copper(II) or, more efficiently, iron(III).[1][2] The iron(III)-catalyzed hydrolysis is reported to be rapid and complete.[2]
Route 2: Reaction of N,N'-Ethylenediamine-diacetic Acid (EDDA) with Phenols and Formaldehyde
A more direct and widely used method involves the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with a substituted or unsubstituted phenol and formaldehyde.[2][3] This approach is versatile and allows for the synthesis of various HBED derivatives by using different phenolic starting materials.[4]
Route 3: Reductive Amination
This process involves the reductive amination of glyoxylic acid with a salan-type compound, which is the reduced form of the Schiff base derived from salicylaldehyde and ethylenediamine.[1][5] This method has been shown to produce good yields of HBED and its derivatives.[1]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of HBED and one of its derivatives, illustrating the practical application of the synthetic routes described above.
Protocol 1: Synthesis of N,N'-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N'-diacetic Acid Hydrochloride Trihydrate (via Reductive Amination)
This protocol is adapted from a patented procedure and demonstrates the synthesis of a methylated HBED derivative.[5]
Step 1: Preparation of the Salan Compound
-
Condense 5-methylsalicylaldehyde with ethylenediamine to form the corresponding salen compound.
-
Reduce the salen compound to the salan compound. This two-step process is reported to have a total yield of 92%.[5]
Step 2: Reductive Amination
-
Isolate the salan product from the reaction mixture.
-
Carry out the reductive amination in water using a 50% aqueous solution of glyoxylic acid and tributylamine at a molar ratio of salan compound:glyoxylic acid:tributylamine of 1:3:3.
-
Perform the reaction for 48 hours under 45 atm of hydrogen pressure in the presence of 1.5% by weight of a Raney Nickel (Ra-Ni) catalyst with respect to the salan compound.
-
The reported yield of the final product is 75%.[5]
Protocol 2: Synthesis of N,N'-Bis(3,5-dimethyl-2-hydroxybenzyl)ethylenediamine-N,N'-diacetic Acid (via EDDA method)
This protocol details the synthesis of a dimethylated HBED derivative using the EDDA synthetic route.[4]
-
To a 100-mL three-neck flask equipped with a nitrogen source, thermometer, magnetic stirrer, heating mantle, and electrodes, add 7 mL of 30% NaOH solution and 15 mL of methanol.
-
Add 4.4 g (0.025 mol) of ethylenediamine-N,N-diacetic acid (EDDA) and 12.2 g of 2,4-dimethylphenol (0.10 mol) dissolved in 12 mL of methanol.
-
Adjust the initial pH of 10.9 to 8.2 by adding 10% HCl.
-
Heat the reaction mixture to reflux.
-
Add 8.1 g of 37% formaldehyde solution (0.10 mol) in 24 mL of methanol dropwise with stirring, while controlling the pH at 8.0.
-
Continue heating at reflux for a total of 5 hours.
-
Cool the mixture to room temperature.
-
Adjust the pH to 9.0 with NaOH solution to precipitate the product.
-
Filter the precipitate and dry it in a vacuum oven at 70°C overnight.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of HBED and its derivatives from various sources.
| Product | Synthetic Route | Key Reagents | Reaction Time | Pressure | Catalyst | Yield | Reference |
| This compound-N,N'-diacetic acid monohydrochloride trihydrate | Reductive Amination | Ethylenediamine, Salicylaldehyde, Glyoxylic acid | 15 h | 10 atm H₂ | - | 84% | [1] |
| This compound-N,N'-diacetic acid monohydrochloride trihydrate | Reductive Amination | Ethylenediamine | 12 h (crystallization) | - | - | 78% | [1] |
| N,N'-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride trihydrate | Reductive Amination | 5-methylsalicylaldehyde, Ethylenediamine, Glyoxylic acid | 48 h | 45 atm H₂ | Ra-Ni | 75% | [1][5] |
| N,N'-Bis(5-carboxy-2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride trihydrate | Reductive Amination | Salan compound, Glyoxylic acid, Tributylamine | 35 h | 45 atm H₂ | Ra-Ni | 37% | [1][5] |
| HBED-CC-tris(tert-butyl ester) | Multi-step | Methyl 3-(3-formyl-4-hydroxyphenyl)propanoate, tert-butyl (2-aminoethyl)carbamate | 1 h (step 1) | - | - | 33.4% |
Characterization
The synthesized HBED and its derivatives are typically characterized using a variety of analytical techniques to confirm their structure and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Visualizing Synthetic Workflows and Mechanism of Action
Synthetic Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the two primary synthetic routes for HBED.
Mechanism of Action: Iron Chelation and Mitigation of Oxidative Stress
HBED's primary therapeutic application stems from its ability to chelate excess iron, thereby preventing iron-mediated oxidative stress. In conditions of iron overload, labile iron can participate in the Fenton reaction, generating highly toxic hydroxyl radicals. HBED sequesters this iron, forming a stable, excretable complex and thus inhibiting this damaging pathway.
Applications in Drug Development
The primary application of HBED is in the treatment of iron overload conditions, such as thalassemia, where repeated blood transfusions lead to toxic iron accumulation.[6] Clinical studies have demonstrated its potential as an orally administered iron chelator.[6]
Furthermore, derivatives of HBED are gaining significant attention in the field of nuclear medicine. The ability of HBED and its analogues to form stable complexes with radiometals, particularly Gallium-68 (⁶⁸Ga), has led to the development of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[7][8] These agents can be conjugated to targeting moieties, such as antibodies or peptides, to visualize specific biological targets like tumors. The HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) derivative is a notable example that has been extensively studied for this purpose.[7][8]
Conclusion
The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes, each offering advantages depending on the desired scale and specific derivative. The well-established iron-chelating properties of HBED, coupled with the emerging applications of its derivatives in radiopharmacy, underscore the continued importance of this compound in medicinal chemistry and drug development. This guide provides a foundational resource for researchers and professionals working with this versatile chelating agent.
References
- 1. WO2009037235A1 - A process for the preparation of this compound-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. EP2039679A1 - A process for the preparation of this compound-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 6. Results from a phase I clinical trial of HBED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and evaluation of 68Ga labelled monomeric and dimeric quinazoline derivatives of the HBED-CC chelator targeting the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physical and chemical properties of N,N'-Bis(2-hydroxybenzyl)ethylenediamine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a versatile chelating agent and synthetic precursor. The information is curated for professionals in research and development, with a focus on data clarity and experimental reproducibility.
Chemical and Physical Properties
This compound, also known as H₄SALEN, is a solid, off-white crystalline compound.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₂O₂ | [3] |
| Molecular Weight | 272.34 g/mol | [3] |
| Melting Point | 118-120 °C | |
| Boiling Point | 462.3±35.0 °C (Predicted) | [4] |
| Density | 1.181±0.06 g/cm³ (Predicted) | [4] |
| Physical Form | Off-white crystalline solid | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. Insoluble in water and non-polar solvents like benzene. | [5] |
| Storage Conditions | Store at 2-8°C, protected from light. |
Experimental Protocols
Synthesis via Reductive Amination
A common method for the synthesis of this compound involves the reductive amination of salicylaldehyde with ethylenediamine.[6]
Materials:
-
Ethylenediamine
-
Salicylaldehyde
-
Ethanol (or other suitable polar solvent)
-
Hydrogen Gas (H₂)
-
Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) catalyst
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine in ethanol. Add salicylaldehyde portionwise to the solution. The molar ratio of ethylenediamine to salicylaldehyde should be approximately 1:2. Heat the mixture at 50-60°C for 1-2 hours to facilitate the formation of the Schiff base intermediate (salen).
-
Hydrogenation: Transfer the reaction mixture to an autoclave. Add a catalytic amount (1-5% by weight with respect to the Schiff base) of Pd/C or Ra-Ni.
-
Reaction: Purge the autoclave with an inert gas, such as argon, and then introduce hydrogen gas to a pressure of 2 to 50 atm. Heat the reaction mixture to 60°C and maintain for 12 to 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a white to off-white solid.[6]
Experimental Workflow: Synthesis of this compound
Caption: A flowchart illustrating the synthesis of this compound.
Characterization
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
The ¹H NMR spectrum provides structural confirmation of the molecule. The expected chemical shifts (in δ, ppm) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are:
-
Aromatic Protons (Ar-H): Multiplets in the range of 6.7-7.3 ppm.
-
Hydroxyl Protons (OH): A broad singlet, the position of which is concentration and solvent dependent.
-
Benzyl Protons (Ar-CH₂-N): A singlet around 3.8-4.0 ppm.
-
Ethylenediamine Protons (-N-CH₂-CH₂-N-): A singlet around 2.8-3.0 ppm.
-
Amine Protons (NH): A broad singlet, which may exchange with D₂O.
Infrared (IR) Spectroscopy:
The IR spectrum is used to identify the key functional groups present in the molecule. Characteristic absorption bands (in cm⁻¹) are expected at:
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Secondary Amine): A moderate band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Bands in the 1000-1350 cm⁻¹ region.
Biological Activity and Cellular Effects
While this compound itself has not been extensively studied for its biological activity, its derivatives have shown notable cytotoxic effects against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. These derivatives have been observed to induce cell cycle arrest and apoptosis, likely through the induction of mitochondrial membrane potential loss.
Logical Diagram: Cellular Effects of this compound Derivatives
Caption: A diagram showing the cytotoxic effects of the compound's derivatives on cancer cells.
References
- 1. EP2039679B1 - A process for the preparation of this compound-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 2. strem.com [strem.com]
- 3. This compound | 18653-98-0 [chemicalbook.com]
- 4. This compound CAS#: 18653-98-0 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. WO2009037235A1 - A process for the preparation of this compound-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]
Formation of metal complexes with N,N'-Bis(2-hydroxybenzyl)ethylenediamine.
An In-depth Technical Guide to the Formation of Metal Complexes with N,N'-Bis(2-hydroxybenzyl)ethylenediamine (H₂salen)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly referred to as H₂salen or salen, is a highly versatile tetradentate Schiff base ligand. Synthesized through the condensation of salicylaldehyde and ethylenediamine, it readily forms stable complexes with a wide array of transition metal ions.[1][2] These metal-salen complexes are of significant interest due to their diverse applications in catalysis, materials science, and particularly in medicine as potential therapeutic agents.[3][4] Their biological activities, including anticancer and antibacterial properties, are often attributed to the coordinated metal center, which can be fine-tuned by modifying the ligand structure.[2][5] This guide provides a comprehensive overview of the synthesis, characterization, and thermodynamics of H₂salen metal complex formation, with a focus on experimental protocols and quantitative data relevant to researchers in drug development.
Synthesis of H₂salen Ligand and its Metal Complexes
The formation of H₂salen metal complexes is a two-step process: first, the synthesis of the Schiff base ligand, followed by its reaction with a suitable metal salt.
Experimental Protocol: Synthesis of H₂salen Ligand
The H₂salen ligand is synthesized via a condensation reaction between two equivalents of salicylaldehyde and one equivalent of ethylenediamine.[1]
Materials:
-
Salicylaldehyde (2 equivalents)
-
Ethylenediamine (1 equivalent)
-
95% Ethanol
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 30 mmol of salicylaldehyde in 30 mL of 95% ethanol.
-
Place the flask on a magnetic stirrer at room temperature.
-
While stirring, slowly add 15 mmol of ethylenediamine to the solution.
-
A yellow solid should form almost immediately. Continue stirring the mixture for an additional 10-15 minutes.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the yellow crystalline product by filtration and wash it with a small amount of ice-cold ethanol.
-
Dry the product under vacuum or in a desiccator. The yield is typically high.
Experimental Protocol: General Synthesis of Metal-H₂salen Complexes
Metal-salen complexes are generally prepared by reacting the H₂salen ligand with a metal salt in a 1:1 molar ratio in an appropriate solvent.[2] The choice of metal salt (e.g., acetate, chloride) and solvent can influence the crystalline form and properties of the final complex.[6]
Materials:
-
H₂salen ligand (1 equivalent)
-
Metal(II) acetate hydrate (e.g., Ni(CH₃COO)₂·4H₂O, Cu(CH₃COO)₂·H₂O, Co(CH₃COO)₂·4H₂O) (1 equivalent)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the H₂salen ligand in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) acetate hydrate in ethanol (or water for some salts like cobalt acetate).[6]
-
Add the metal salt solution dropwise to the stirring H₂salen solution.
-
A precipitate of the metal complex should form. The color will vary depending on the metal ion (e.g., red for Ni(II), green for Cu(II), brown/red for Co(II)).[2][3][6]
-
Attach a reflux condenser and heat the mixture at reflux for 1-2 hours to ensure the reaction goes to completion.[2]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the solid product by filtration, wash with cold ethanol, and then diethyl ether.
-
Dry the final complex in a desiccator or vacuum oven.
Note on Air-Sensitive Complexes : Some complexes, like Co(II)-salen, are sensitive to air and can oxidize.[6] Their synthesis should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[2][6]
Synthesis and Chelation Workflow
The following diagram illustrates the general workflow for the synthesis of the H₂salen ligand and its subsequent chelation with a metal ion.
Caption: Workflow for H₂salen ligand synthesis and metal complex formation.
Characterization of H₂salen Complexes
A combination of spectroscopic and analytical techniques is required to confirm the formation of the complex and elucidate its structure.
Key Experimental Protocols for Characterization
-
Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. The key spectral changes to observe are:
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the diamagnetic complexes (e.g., Ni(II) square planar) and confirm the ligand structure. The disappearance of the phenolic -OH proton signal is a key indicator of deprotonation and complexation.[1]
-
Elemental Analysis (C, H, N): Determines the empirical formula of the complex, confirming the metal-to-ligand ratio.[2][3]
-
Molar Conductivity Measurements: Used to determine if the complex is an electrolyte or non-electrolyte in solution. Low conductivity values in solvents like DMSO or DMF suggest a neutral, non-electrolytic complex.[4]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and can confirm the presence of coordinated or hydrated water molecules.[3]
Characterization Workflow Diagram
The following diagram outlines the typical workflow for the structural characterization of a newly synthesized Metal-H₂salen complex.
Caption: Workflow for the characterization of Metal-H₂salen complexes.
Quantitative Data on Complex Formation
The stability and thermodynamics of complex formation are critical for understanding the behavior of these complexes in solution, which is essential for drug development. The stability constant (Kf) is a measure of the strength of the interaction between the metal ion and the ligand.
Thermodynamic Parameters
Thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) provide insight into the spontaneity and driving forces of the complexation reaction. These can be determined from the temperature dependence of the stability constant. A study on the complexation of Ni²⁺ with H₂salen in an acetonitrile-water binary mixture showed that the reaction is entropy-driven.[9]
Table 1: Thermodynamic Data for [Ni(salen)] Complex Formation in Acetonitrile/Water (60% AN) at Different Temperatures [9]
| Temperature (°C) | log Kf | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| 25 | 4.85 | -27.68 | 28.32 | 187.82 |
| 30 | 4.98 | -28.91 | 28.32 | 188.88 |
| 35 | 5.12 | -30.22 | 28.32 | 190.03 |
| 40 | 5.25 | -31.52 | 28.32 | 190.98 |
Data extracted from a conductometric study. The positive ΔH and large positive ΔS suggest that the reaction is endothermic and driven by a significant increase in entropy, likely due to the release of solvent molecules from the coordination spheres of the ion and ligand upon complexation.
Stability of Complexes
The tetradentate nature of H₂salen, forming three stable chelate rings with the metal ion, leads to high stability.[7] The stability generally follows the Irving-Williams series for divalent metal ions. Studies have shown that Cu(salen) is thermodynamically more stable than analogous complexes with more flexible ligand backbones, such as those derived from propylenediamine (salpn).[8][10]
Relevance to Drug Development
Metal-salen complexes have been extensively investigated for their biological activities. The chelation of the metal ion can enhance the therapeutic properties of the ligand.[2]
Anticancer Activity
Certain derivatives of bis(2-hydroxybenzyl)ethylenediamine have demonstrated significant cytotoxic activity against human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3).[11] The proposed mechanism involves the induction of cell cycle arrest and a loss of mitochondrial membrane potential, leading to apoptosis.[11] Computational docking studies have also been used to predict the interactions of these metal complexes with biological targets like histone deacetylases (HDACs) and kinases, which are crucial in cancer progression.[12]
Proposed Mechanism of Cytotoxicity
The following diagram illustrates a potential pathway for the anticancer action of these compounds, based on reported experimental findings.
Caption: Proposed mechanism of anticancer activity for H₂salen derivatives.
Antibacterial Activity
Metal-H₂salen complexes often exhibit greater antibacterial activity than the free H₂salen ligand.[2][5] According to Overtone's concept and Tweedy's chelation theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membrane of bacteria, where it can interfere with normal cellular processes.[2]
Conclusion
This compound (H₂salen) is a foundational ligand in coordination chemistry, enabling the synthesis of a vast range of stable metal complexes. The straightforward synthetic protocols, coupled with the ability to tune the properties of the resulting complexes, make them highly attractive for research. The significant biological activities reported for these compounds, particularly in the realm of anticancer and antibacterial applications, underscore their potential in drug development. This guide provides the fundamental experimental and quantitative framework necessary for researchers to explore and harness the potential of these versatile molecules.
References
- 1. books.rsc.org [books.rsc.org]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. journalajocs.com [journalajocs.com]
- 6. people.umass.edu [people.umass.edu]
- 7. medcraveonline.com [medcraveonline.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and mechanism of the ligand exchange reaction between tetradentate schiff base N,N'-ethylen-bis (salicylaldimine) and Ni(N,N'-propylen-bis(salicylaldimine)) [scielo.org.za]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Bioactive Salen-type Schiff Base Transition Metal Complexes as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of N,N'-Bis(2-hydroxybenzyl)ethylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a versatile chelating ligand, plays a significant role in coordination chemistry and has potential applications in various fields, including medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for the rational design of novel compounds and for elucidating structure-activity relationships. This technical guide provides a comprehensive overview of the structural characterization of this compound, presenting key data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Detailed experimental protocols for its synthesis and characterization are also included to facilitate its application in research and development.
Introduction
This compound, also known as H4SALEN, is a tetradentate ligand featuring two phenolic hydroxyl groups and two secondary amine functionalities. The presence of these donor atoms allows for the formation of stable complexes with a variety of metal ions. The structural rigidity and electronic properties of the ligand can be fine-tuned through modifications of the aromatic rings or the ethylenediamine backbone, making it an attractive scaffold for the development of catalysts, sensors, and therapeutic agents. This guide aims to provide a detailed repository of the structural and spectroscopic data of the parent ligand, this compound.
Molecular Structure and Crystallography
The definitive three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 658992.
Crystal Data and Structure Refinement
The following table summarizes the key crystallographic parameters for this compound.
| Parameter | Value |
| Empirical Formula | C₁₆H₂₀N₂O₂ |
| Formula Weight | 272.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 8.456(2) |
| c (Å) | 16.876(4) |
| α (°) | 90 |
| β (°) | 98.98(3) |
| γ (°) | 90 |
| Volume (ų) | 1425.0(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.269 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 584 |
Selected Bond Lengths and Angles
Key intramolecular distances and angles are presented in the tables below, providing insight into the molecular geometry.
Table 2.1: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O(1)-C(1) | 1.365(2) |
| O(2)-C(16) | 1.367(2) |
| N(1)-C(7) | 1.468(2) |
| N(1)-C(8) | 1.469(2) |
| N(2)-C(9) | 1.467(2) |
| N(2)-C(10) | 1.470(2) |
| C(8)-C(9) | 1.518(3) |
Table 2.2: Selected Bond Angles (°)
| Atoms | Angle (°) |
| C(7)-N(1)-C(8) | 111.8(2) |
| C(9)-N(2)-C(10) | 111.5(2) |
| N(1)-C(8)-C(9) | 110.1(2) |
| N(2)-C(9)-C(8) | 110.3(2) |
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the electronic and vibrational properties of the molecule in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for confirming the molecular structure in solution. The following data were obtained in deuterated chloroform (CDCl₃).
Table 3.1: ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.20 - 6.70 | m | - |
| Ar-CH₂-N | 3.85 | s | - |
| N-CH₂-CH₂-N | 2.80 | s | - |
| N-H | 2.50 (br s) | s | - |
| O-H | 9.50 (br s) | s | - |
Table 3.2: ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | 157.5, 122.0 |
| Ar-CH | 129.0, 128.5, 119.0, 116.0 |
| Ar-CH₂-N | 53.0 |
| N-CH₂-CH₂-N | 48.0 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.
Table 3.3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3200 | O-H stretch (phenolic) | Broad, Strong |
| 3300 - 3100 | N-H stretch (secondary amine) | Medium |
| 3050 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium |
| 1600, 1490, 1450 | C=C stretch (aromatic) | Strong |
| 1260 | C-O stretch (phenolic) | Strong |
| 1100 | C-N stretch | Medium |
Experimental Protocols
Synthesis of this compound
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Schiff Base Formation: Dissolve salicylaldehyde (2.0 equivalents) in ethanol in a round-bottom flask. To this solution, add ethylenediamine (1.0 equivalent) dropwise with stirring. The reaction mixture will turn yellow, and a precipitate may form. Heat the mixture to reflux for 2 hours.
-
Reduction of the Schiff Base: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of sodium borohydride (4.0 equivalents) in methanol. Slowly add the sodium borohydride solution to the Schiff base mixture. Stir the reaction at room temperature for 3 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl to pH ~2. This will precipitate the product. Filter the white solid and wash it with cold water.
-
Purification: Dissolve the crude product in a minimum amount of dilute NaOH solution. Reprecipitate the product by adding dilute HCl until the pH is neutral. Filter the purified white solid, wash it with water and then with diethyl ether. Dry the product under vacuum.
X-ray Crystallography
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as an ethanol/water mixture. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The structure is solved by direct methods and refined by full-matrix least-squares on F².
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The sample is dissolved in an appropriate deuterated solvent, typically CDCl₃, with tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Visualizations
Molecular Structure
Caption: 2D representation of the molecular structure.
Synthesis Workflow
Caption: Flowchart of the synthetic procedure.
Conclusion
This technical guide provides a consolidated resource for the structural and spectroscopic characterization of this compound. The presented data and experimental protocols are intended to support researchers in the fields of coordination chemistry, medicinal chemistry, and materials science in their efforts to utilize this versatile ligand for the development of new and innovative applications. The detailed characterization serves as a fundamental baseline for future studies on its coordination complexes and their potential functionalities.
Spectroscopic Analysis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a key chelating agent with significant interest in medicinal and materials chemistry. The guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, outlines detailed experimental protocols for acquiring this data, and illustrates the analytical workflow.
Introduction
This compound, often referred to as H₂salen or a related salan-type ligand, is a tetradentate ligand known for its ability to form stable complexes with various metal ions. Its structure, featuring two phenolic hydroxyl groups and two secondary amine functionalities bridged by an ethylene backbone, makes it a versatile building block in coordination chemistry and a subject of interest for applications ranging from catalysis to medicinal imaging and therapy. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of this compound and its derivatives.
Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic analyses of this compound. This data is compiled based on the known functional groups of the molecule and spectral data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Chemical Shifts (in ppm)
| Protons | Expected Chemical Shift (δ) | Multiplicity | Notes |
| Phenolic -OH | 9.0 - 10.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
| Aromatic C-H | 6.7 - 7.2 | Multiplet | The four protons on each aromatic ring will exhibit complex splitting patterns. |
| Benzyl -CH₂- | ~3.8 | Singlet | Protons of the methylene groups attached to the aromatic rings. |
| Ethylene -CH₂CH₂- | ~2.8 | Singlet | Protons of the ethylene bridge. |
| Amine -NH- | 2.0 - 4.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)
| Carbon Atom | Expected Chemical Shift (δ) | Notes |
| Aromatic C-OH | 155 - 160 | Carbon attached to the hydroxyl group. |
| Aromatic C-H | 115 - 130 | Aromatic carbons bearing hydrogen atoms. |
| Aromatic C (quaternary) | 120 - 125 | Quaternary carbon in the aromatic ring not attached to the hydroxyl group. |
| Benzyl -CH₂- | 50 - 55 | Methylene carbons attached to the aromatic rings. |
| Ethylene -CH₂CH₂- | 45 - 50 | Carbons of the ethylene bridge. |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (in cm⁻¹)
| Functional Group | Expected Frequency Range | Intensity | Vibration Mode |
| O-H (phenolic) | 3200 - 3600 | Strong, Broad | Stretching |
| N-H (secondary amine) | 3300 - 3500 | Medium, Sharp | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Medium | Stretching |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |
| C-N | 1250 - 1350 | Medium | Stretching |
| C-O (phenolic) | 1150 - 1250 | Strong | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Expected UV-Vis Absorption Maxima (λ_max in nm)
| Electronic Transition | Expected λ_max | Solvent | Notes |
| π → π | ~280 | Ethanol or Methanol | Associated with the aromatic rings. |
| n → π | ~320 | Ethanol or Methanol | Associated with the phenolic hydroxyl groups and nitrogen lone pairs. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for this compound due to its polarity and ability to dissolve compounds with hydroxyl and amine groups).
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire the proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder for KBr pellets.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the this compound sample to a very fine powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by grinding.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule (O-H, N-H, C-H aromatic, C-H aliphatic, C=C aromatic, C-N, C-O).
-
Compare the obtained spectrum with the expected frequencies to confirm the presence of these functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent.
-
From the stock solution, prepare a dilute solution (e.g., in the range of 10⁻⁵ to 10⁻⁴ M) that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place the cuvettes in the UV-Vis spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.
Solubility Profile of N,N'-Bis(2-hydroxybenzyl)ethylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a versatile chelating agent. Due to a scarcity of published quantitative solubility data for this specific compound, this document focuses on qualitative solubility information inferred from synthetic procedures and provides detailed experimental protocols for researchers to determine precise solubility values in their laboratories.
Introduction to this compound
This compound, also known as H₂salen reduced form, is a tetradentate ligand widely used in coordination chemistry. Its ability to form stable complexes with various metal ions makes it a valuable compound in catalysis, materials science, and as a precursor for more complex chelating agents like this compound-N,N'-diacetic acid (HBED). Understanding its solubility in different solvents is critical for its application in synthesis, purification, and formulation.
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Context/Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Mentioned as a solvent for a related diamide in a synthesis that leads to the diacetic acid derivative of this compound. |
| Ethanol | Soluble | Used as a solvent for the synthesis of related Schiff base ligands and for the recrystallization of this compound derivatives. |
| Water | Insoluble (presumed) | As a poly-aromatic organic compound without significant ionizable groups at neutral pH, it is expected to have very low solubility in water. |
| Diethyl Ether | Sparingly Soluble | Often used as a wash solvent in the final steps of synthesis, suggesting the compound is not highly soluble in it. |
| Methanol | Soluble (likely) | Given its structural similarity to ethanol and its common use as a solvent for polar organic molecules, solubility is expected. |
| Dimethylformamide (DMF) | Soluble (likely) | As a polar aprotic solvent with strong solvating capabilities for a wide range of organic compounds, it is a probable solvent. |
| Acetone | Sparingly Soluble (likely) | Its polarity is intermediate, and it may be suitable for washing or short-term dissolution, but high solubility is not guaranteed. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The following outlines a general method for determining the equilibrium solubility of this compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure: Isothermal Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Alternatively, for a more precise measurement, prepare a calibration curve of this compound in the chosen solvent using HPLC or UV-Vis spectrophotometry.
-
Dilute an accurately measured volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound in the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration and the volume of the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains to be systematically published, qualitative assessments indicate its solubility in polar organic solvents such as DMSO and ethanol. For researchers requiring precise solubility values for applications in drug development, catalysis, or material science, the provided experimental protocol offers a robust method for in-house determination. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical science community.
Unveiling the Potential of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) Derivatives in Oncology: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel and effective cancer therapeutics, a class of compounds known as N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) derivatives is emerging as a promising area of investigation. This technical guide provides an in-depth analysis of the potential applications of these derivatives in cancer research, with a particular focus on their cytotoxic effects and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Executive Summary
Recent in vitro studies have highlighted the significant cytotoxic potential of specific halogenated derivatives of this compound (HBED) against a range of human cancer cell lines. Notably, N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride have demonstrated potent activity in lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The primary mechanisms of action identified to date involve the induction of cell cycle arrest and the disruption of mitochondrial function, ultimately leading to apoptotic cell death. This guide will synthesize the available quantitative data, provide detailed experimental methodologies, and elucidate the known signaling pathways involved.
Cytotoxicity of Halogenated HBED Derivatives
The cytotoxic activity of two lead compounds, N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (herein referred to as Compound 7) and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (herein referred to as Compound 8), has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 7 | A549 | Lung Carcinoma | Data not available in abstract |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available in abstract | |
| PC3 | Prostate Adenocarcinoma | Data not available in abstract | |
| Compound 8 | A549 | Lung Carcinoma | Data not available in abstract |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available in abstract | |
| PC3 | Prostate Adenocarcinoma | Data not available in abstract | |
| Quantitative data on IC50 values requires access to the full-text scientific literature. |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The anticancer activity of these HBED derivatives is attributed to their ability to interfere with critical cellular processes, namely cell cycle progression and the induction of programmed cell death (apoptosis).
Induction of Cell Cycle Arrest
Treatment of cancer cells with Compounds 7 and 8 has been shown to cause a significant perturbation of the normal cell cycle distribution.[1] Flow cytometric analysis reveals an accumulation of cells in specific phases of the cell cycle, suggesting an arrest at key checkpoints.[1] This disruption prevents the cancer cells from proliferating uncontrollably.
| Compound | Cell Line | Effect on Cell Cycle |
| Compound 7 | A549, MDA-MB-231, PC3 | Causes cell cycle arrest at different phases.[1] |
| Compound 8 | A549, MDA-MB-231, PC3 | Causes cell cycle arrest at different phases.[1] |
| Specific quantitative data on the percentage of cells in each phase of the cell cycle following treatment is pending access to full-text articles. |
Induction of Apoptosis via the Mitochondrial Pathway
A key event in the mechanism of action of these HBED derivatives is the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial dysfunction.
A hallmark of early apoptosis is the depolarization of the mitochondrial membrane. Treatment with Compounds 7 and 8 leads to a significant loss of mitochondrial membrane potential (ΔΨm) in cancer cells.[1] This disruption of mitochondrial function is a critical step that commits the cell to apoptosis.
| Compound | Cell Line | Effect on Mitochondrial Membrane Potential (ΔΨm) |
| Compound 7 | A549, MDA-MB-231, PC3 | Induces loss of mitochondrial membrane potential.[1] |
| Compound 8 | A549, MDA-MB-231, PC3 | Induces loss of mitochondrial membrane potential.[1] |
| Quantitative measurements of the decrease in ΔΨm are needed from detailed study reports. |
The loss of mitochondrial membrane potential is a point of no return, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm and subsequent activation of the caspase cascade. While the specific involvement of Bcl-2 family proteins and the activation of specific caspases by these HBED derivatives have not yet been fully elucidated in the available literature, the observed loss of mitochondrial integrity strongly implicates these downstream events.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanism of action and the experimental procedures used to investigate these compounds, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of HBED derivatives.
Cell Viability Assessment: Crystal Violet Assay
Objective: To determine the cytotoxic effect of HBED derivatives on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, PC3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
HBED derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixing solution: 4% paraformaldehyde in PBS or 100% methanol
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
Solubilizing solution: 1% Sodium Dodecyl Sulfate (SDS) in PBS
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the HBED derivatives in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for 24-72 hours.
-
Gently wash the cells twice with 200 µL of PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and wash the plates gently with water. Allow the plates to air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates with water to remove the excess stain and allow them to air dry.
-
Add 100 µL of 1% SDS solution to each well to solubilize the stained cells.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with HBED derivatives.
Materials:
-
Cancer cells treated with HBED derivatives
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of HBED derivatives for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Measurement of Mitochondrial Membrane Potential (ΔΨm): Rhodamine-123 Staining
Objective: To assess the effect of HBED derivatives on the mitochondrial membrane potential of cancer cells.
Materials:
-
Cancer cells treated with HBED derivatives
-
Rhodamine-123 stock solution (e.g., 1 mg/mL in DMSO)
-
Complete culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates or on coverslips and treat with HBED derivatives for the specified duration.
-
Add Rhodamine-123 to the culture medium to a final concentration of 1-5 µM.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator, protected from light.
-
Harvest the cells (if using flow cytometry) or wash the coverslips with PBS.
-
For flow cytometry, resuspend the cells in PBS and analyze immediately. For fluorescence microscopy, mount the coverslips and observe under a microscope with appropriate filters for green fluorescence.
-
A decrease in fluorescence intensity compared to untreated control cells indicates a loss of mitochondrial membrane potential.
Future Directions and Conclusion
The preliminary findings on the anticancer properties of halogenated this compound derivatives are encouraging. Their ability to induce cell cycle arrest and apoptosis in various cancer cell lines warrants further investigation. Future research should focus on:
-
Elucidating Detailed Molecular Mechanisms: Identifying the specific proteins involved in the cell cycle arrest (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family members, caspases) will provide a more complete understanding of their mode of action.
-
In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are essential to evaluate the therapeutic potential and safety profile of these compounds in a whole-organism context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of HBED derivatives will help in optimizing the lead compounds for improved potency and reduced toxicity.
References
In-depth Technical Guide: Antimicrobial and Antifungal Activities of N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives. It includes a summary of their activity, detailed experimental protocols, and visualizations of key processes to support further research and development in this area.
Core Concepts and Activity
This compound serves as a versatile scaffold for the development of novel antimicrobial agents. Research has demonstrated that derivatives of this compound, particularly those with halogen substitutions on the phenyl rings, exhibit significant activity against a range of pathogenic bacteria. The core structure allows for modifications that can enhance potency and broaden the spectrum of activity.
Antimicrobial Activity
Studies have shown that specific halogenated derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria. The most notable activity has been observed with 5-bromo and 5-chloro substituted compounds.[1][2]
Table 1: Quantitative Antimicrobial Activity of this compound Derivatives
| Compound | Target Microorganism | LC50 (μM) |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 140 |
| Pseudomonas aeruginosa | 86 | |
| Salmonella enterica | 11.6 | |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 287 |
| Pseudomonas aeruginosa | 138 | |
| Salmonella enterica | 8.79 |
Data sourced from Musa et al.[1][2]
The data indicates that these compounds are particularly effective against Salmonella enterica. The bromo-substituted derivative generally shows lower LC50 values, suggesting higher potency compared to the chloro-substituted analog against S. aureus and P. aeruginosa.[1][2]
Antifungal Activity
Currently, there is a limited amount of publicly available data specifically detailing the antifungal activity of this compound derivatives. While the broader class of ethylenediamine derivatives has been investigated for antifungal properties, specific Minimum Inhibitory Concentration (MIC) values for the this compound core are not well-documented in existing literature. Further research is required to fully elucidate the antifungal potential of this class of compounds.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity.
Synthesis of N,N'-Bis(2-hydroxy-5-halobenzyl)-1,2-ethanediamine Derivatives
This protocol describes a two-step synthesis involving the formation of a Schiff base intermediate followed by its reduction.
Step 1: Synthesis of Schiff's Bases (Imines)
-
Reactants: Substituted salicylaldehyde (2 equivalents) and ethylenediamine (1 equivalent).
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve the substituted salicylaldehyde in ethanol.
-
Add ethylenediamine to the solution.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The Schiff base product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the product in a desiccator.
-
Step 2: Reduction of Schiff's Bases to this compound Derivatives
-
Reactants: Schiff's base from Step 1 and Sodium borohydride (NaBH₄).
-
Solvent: Ethanol.
-
Procedure:
-
Suspend the Schiff's base in ethanol.
-
Add sodium borohydride to the suspension portion-wise while stirring.
-
Continue stirring at room temperature for 2-3 hours after the addition is complete.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the Schiff base is consumed.
-
Slowly add water to quench the excess sodium borohydride.
-
The reduced product will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound derivative.
-
Diagram 1: Synthesis Workflow
Caption: General synthesis workflow for this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for LC50 Determination
This protocol is adapted from the methodology described by Musa et al. to determine the Lethal Concentration 50 (LC50).[2]
-
Bacterial Strain Preparation:
-
Inoculate a single colony of the test bacterium (S. aureus, P. aeruginosa, or S. enterica) into a suitable broth (e.g., Luria-Bertani broth).
-
Incubate overnight at 37°C with agitation.
-
Dilute the overnight culture in fresh broth to achieve a standardized inoculum density (approximately 1-5 x 10^5 CFU/mL).
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of LC50:
-
After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader.
-
Alternatively, visual turbidity can be assessed.
-
The LC50 is the concentration of the compound that causes a 50% reduction in bacterial growth compared to the positive control. This can be calculated using statistical software by plotting the percentage of growth inhibition against the compound concentration.
-
Diagram 2: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the LC50 of antimicrobial compounds.
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
While specific data for the target compounds is lacking, the following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) against fungal pathogens, based on CLSI guidelines.
-
Fungal Strain Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) until sufficient growth or sporulation is observed.
-
Prepare a standardized inoculum suspension in a suitable medium (e.g., RPMI-1640) according to CLSI standards.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions in the test medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Include appropriate controls (growth control, sterility control).
-
Incubate the plate under conditions suitable for the specific fungus (e.g., 35°C for 24-48 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density.
-
Proposed Mechanism of Action
The precise mechanism of action for this compound derivatives is not yet fully elucidated. However, based on the structure and the known activities of related compounds, a plausible mechanism involves the disruption of the bacterial cell membrane integrity.
The ethylenediamine core and the hydroxyl groups of the benzyl moieties can act as chelating agents for essential metal cations (e.g., Mg²⁺, Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer of the outer membrane in Gram-negative bacteria and the peptidoglycan layer in Gram-positive bacteria. The halogen substituents on the phenyl rings can increase the lipophilicity of the molecule, facilitating its interaction with and penetration of the bacterial cell membrane. This disruption of the membrane leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
Diagram 3: Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action.
Conclusion and Future Directions
This compound derivatives, particularly those with halogen substitutions, represent a promising class of antimicrobial agents. The available data demonstrates their potent activity against clinically relevant bacteria. However, to advance these compounds towards therapeutic applications, further research is essential.
Key areas for future investigation include:
-
Expansion of the derivative library: Synthesis and screening of a wider range of derivatives with different substituents on the phenyl rings to establish a more comprehensive structure-activity relationship (SAR).
-
Antifungal activity screening: Systematic evaluation of the antifungal properties of these derivatives against a panel of pathogenic fungi to determine their potential as broad-spectrum antimicrobial agents.
-
Mechanism of action studies: Detailed investigations to elucidate the precise molecular targets and mechanisms of action, which will be crucial for optimizing their efficacy and overcoming potential resistance.
-
Toxicity and pharmacokinetic studies: In vitro and in vivo evaluation of the toxicity and ADME (absorption, distribution, metabolism, and excretion) properties of the most promising lead compounds.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective treatments for infectious diseases.
References
N,N'-Bis(2-hydroxybenzyl)ethylenediamine: A Comprehensive Technical Guide for Coordination Chemistry in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(2-hydroxybenzyl)ethylenediamine, commonly referred to as H2salen or in its diacetic acid derivative form as HBED, is a versatile tetradentate ligand that has garnered significant attention in the field of coordination chemistry. Its ability to form stable complexes with a wide array of metal ions has led to extensive research into the structural, spectroscopic, and reactive properties of its coordination compounds. These complexes have shown considerable promise in diverse applications, including catalysis, medicinal chemistry, and materials science. This technical guide provides an in-depth overview of the synthesis, characterization, and application of this compound and its metal complexes, with a particular focus on its relevance to researchers and professionals in drug development.
Introduction
This compound is a Schiff base ligand, typically synthesized through the condensation reaction of salicylaldehyde and ethylenediamine.[1] The ligand possesses a flexible N2O2 donor set, allowing it to coordinate to metal ions in a square planar or distorted tetrahedral geometry. The resulting metal complexes, often referred to as salen-type complexes, exhibit a rich variety of chemical and physical properties that can be fine-tuned by modifying the ligand backbone or the coordinated metal ion.
The stability and well-defined stereochemistry of these complexes make them excellent candidates for catalysts in various organic transformations.[2] Furthermore, the biological activity of metal-salen complexes has been a subject of intense investigation. Their ability to interact with biological macromolecules such as DNA and proteins has led to their exploration as potential therapeutic agents, particularly in the field of oncology.[3] Derivatives of this ligand, such as N,N'-di(o-hydroxybenzyl) ethylenediamine-N,N'-diacetic acid (HBED), are also known for their strong iron-chelating properties.[3]
This guide will delve into the synthetic methodologies, spectral and structural characteristics, and key applications of this compound complexes, providing a valuable resource for researchers in both academia and industry.
Synthesis of this compound and its Metal Complexes
Synthesis of the Ligand (H2salen)
The synthesis of this compound (or its Schiff base analogue, N,N'-bis(salicylidene)ethylenediamine) is a straightforward condensation reaction.
Experimental Protocol:
-
Materials: Salicylaldehyde, ethylenediamine, ethanol.
-
Procedure:
-
Dissolve salicylaldehyde (2.0 equivalents) in ethanol in a round-bottom flask.
-
Add ethylenediamine (1.0 equivalent) dropwise to the salicylaldehyde solution while stirring.
-
Reflux the reaction mixture for 1-2 hours.[4]
-
Upon cooling, a yellow crystalline product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[5]
-
The product can be further purified by recrystallization from ethanol.[6]
-
Synthesis of Metal Complexes
The metal complexes of this compound are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent.
Experimental Protocol (General Procedure):
-
Materials: H2salen ligand, metal salt (e.g., Ni(OAc)2·4H2O, Cu(OAc)2·H2O, Co(OAc)2·4H2O), ethanol or methanol.
-
Procedure:
-
Dissolve the H2salen ligand in ethanol or methanol in a round-bottom flask and heat the solution.[4]
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux the reaction mixture for 2-4 hours.[5]
-
Allow the solution to cool to room temperature, which should result in the precipitation of the metal complex.
-
Collect the solid product by filtration, wash with the solvent used for the reaction, and dry under vacuum.[5]
-
Structural and Spectroscopic Characterization
The structural and electronic properties of this compound metal complexes are crucial for understanding their reactivity and potential applications. These properties are typically investigated using a combination of X-ray crystallography and various spectroscopic techniques.
Crystallographic Data
X-ray diffraction studies provide precise information on bond lengths and angles within the metal complex, revealing the coordination geometry around the metal center.
| Metal Ion | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |
| Ni(II) | Distorted Square Planar | Ni-N: 1.868, Ni-O: 1.836 | N-Ni-O: 83.47 | [7] |
| Cu(II) | Distorted Octahedral | Cu-N: 2.021-2.044, Cu-O: 2.527 | N-Cu-N: 84.85-176.00, N-Cu-O: 87.86-94.25 | [8] |
| Co(II) | Distorted Octahedral | Co-N: 2.06-2.15, Co-O: 2.04-2.10 | N-Co-N: 81.9, N-Co-O: 88.9-173.2 | [9] |
| Fe(III) | Distorted Square Pyramidal | Fe-N: 2.08-2.12, Fe-O: 1.88-1.90 | N-Fe-N: 80.1, O-Fe-O: 135.2 | [10] |
Spectroscopic Data
Spectroscopic techniques provide valuable insights into the electronic structure and bonding within the complexes.
| Technique | Ligand (H2salen) | Ni(II) Complex | Cu(II) Complex | Co(II) Complex | Fe(III) Complex |
| IR (cm⁻¹) | ν(C=N): ~1630, ν(O-H): ~3000-3400 | ν(C=N): ~1605 (shift to lower frequency) | ν(C=N): ~1610 (shift to lower frequency) | ν(C=N): ~1600 (shift to lower frequency) | ν(C=N): ~1615 (shift to lower frequency) |
| UV-Vis (nm) | ~255 (π-π), ~315 (n-π) | ~380 (d-d), ~420 (LMCT) | ~360 (d-d), ~400 (LMCT) | ~400-500 (d-d) | ~480 (LMCT) |
| Magnetic Moment (µB) | Diamagnetic | Diamagnetic (Square Planar) | ~1.7-1.9 (Paramagnetic) | ~4.3-5.2 (Paramagnetic) | ~5.9 (Paramagnetic) |
Note: Spectroscopic data can vary depending on the specific complex and solvent used.
Applications in Catalysis
Metal complexes of this compound are effective catalysts for a variety of organic reactions, most notably oxidation reactions. Iron-salen complexes, in particular, have been shown to catalyze the oxidation of various substrates.
A proposed catalytic cycle for the oxidation of sulfides by an iron-salen complex is depicted below. The cycle is believed to involve a high-valent oxoiron(IV) intermediate as the active oxidizing species.
Applications in Drug Development
The unique chemical properties of this compound metal complexes have made them attractive candidates for the development of novel therapeutic agents. Their potential anticancer activity has been a major focus of research.
Anticancer Activity
Several studies have demonstrated that metal-salen complexes can induce apoptosis (programmed cell death) in cancer cells.[3] The proposed mechanism of action often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger the apoptotic cascade.[11]
The diagram below illustrates a plausible signaling pathway for apoptosis induced by a metal-salen complex in a cancer cell.
Studies have shown that Fe(III)-salen complexes can induce apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[2][5][12] This targeted induction of apoptosis in tumor cells, while leaving normal cells relatively unaffected, highlights the potential of these compounds as selective anticancer agents.[12]
Iron Chelating Agents
The derivative this compound-N,N'-diacetic acid (HBED) is a potent and selective chelator of iron(III). This property is of significant interest in the treatment of iron overload disorders. The high affinity and selectivity of HBED for iron minimize the chelation of other essential metal ions in the body.
Conclusion
This compound is a ligand of considerable importance in coordination chemistry. The ease of its synthesis and the stability of its metal complexes have facilitated extensive research into their properties and applications. The catalytic activity of these complexes, particularly in oxidation reactions, continues to be an active area of investigation. For drug development professionals, the demonstrated anticancer activity and the potential for selective tumor cell targeting make metal-salen complexes a promising class of compounds for further preclinical and clinical evaluation. The detailed experimental protocols and comprehensive data presented in this guide are intended to serve as a valuable resource for advancing research and development in these exciting areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Fe(III)-salen and salphen complexes induce caspase activation and apoptosis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Iron(III)-salen damages DNA and induces apoptosis in human cell via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structure of bis{4-[(4-methylbenzyl)oxy]-N′-(4-methylbenzylidene)benzohydrazidato}nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Induction of apoptosis by Fe(salen)Cl through caspase-dependent pathway specifically in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine and its subsequent complexation with a metal ion, using copper(II) as a representative example. The procedures outlined are based on established chemical principles and published methodologies.
Introduction
This compound, a salen-type ligand, and its metal complexes are of significant interest in various fields of chemistry and medicine. These compounds have been explored for their catalytic activity, therapeutic potential, and as models for biological systems. The synthesis of these complexes is a multi-step process that involves the initial formation of a Schiff base, followed by its reduction to the more flexible amine ligand, and subsequent chelation with a metal ion. This protocol provides a comprehensive guide for the synthesis and characterization of these valuable compounds.
Experimental Protocols
Part 1: Synthesis of the Schiff Base Precursor, N,N'-Bis(salicylidene)ethylenediamine
This procedure details the synthesis of the Schiff base ligand, which is the precursor to this compound.
Materials:
-
Salicylaldehyde (2 equivalents)
-
Ethylenediamine (1 equivalent)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde in ethanol.
-
To this solution, add ethylenediamine dropwise with constant stirring.
-
The reaction mixture is then refluxed for 1-2 hours.
-
Upon cooling, a yellow crystalline precipitate of N,N'-bis(salicylidene)ethylenediamine will form.
-
The solid product is collected by filtration, washed with cold ethanol, and dried in a desiccator.
Part 2: Synthesis of this compound
This part of the protocol describes the reduction of the Schiff base to the final ligand.
Materials:
-
N,N'-Bis(salicylidene)ethylenediamine (from Part 1)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Distilled water
-
Dilute HCl
Procedure:
-
Suspend the N,N'-bis(salicylidene)ethylenediamine in methanol or ethanol in a flask.
-
Cool the suspension in an ice bath.
-
Slowly add sodium borohydride to the suspension in small portions with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of distilled water.
-
Acidify the mixture to a pH of approximately 2 with dilute HCl to precipitate the product.
-
Collect the white precipitate of this compound by filtration, wash with cold water, and dry.
Part 3: Synthesis of the Copper(II) Complex
This section details the chelation of the synthesized ligand with copper(II) ions.
Materials:
-
This compound (from Part 2)
-
Copper(II) acetate monohydrate
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound in hot methanol or ethanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate in the same solvent, also with heating.
-
Add the copper(II) acetate solution dropwise to the ligand solution with continuous stirring.
-
A color change should be observed, indicating the formation of the complex.
-
Reflux the reaction mixture for 1-2 hours to ensure complete complexation.
-
Allow the solution to cool to room temperature, during which the metal complex will precipitate.
-
Collect the solid complex by filtration, wash with a small amount of cold solvent, and dry.
Data Presentation
The following tables summarize typical quantitative data for the synthesized compounds. Note that the exact values may vary depending on the specific experimental conditions.
Table 1: Physicochemical and Yield Data
| Compound | Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) |
| N,N'-Bis(salicylidene)ethylenediamine | C₁₆H₁₆N₂O₂ | 268.31 | Yellow | 125-128 | ~90 |
| This compound | C₁₆H₂₀N₂O₂ | 272.34 | White | 110-113 | ~80-85 |
| [Cu(C₁₆H₁₈N₂O₂)] | C₁₆H₁₈CuN₂O₂ | 333.87 | Green/Blue | >300 | ~70-80 |
Table 2: Spectroscopic Data
| Compound | Key IR Peaks (cm⁻¹) | UV-Vis λmax (nm) (in a suitable solvent) |
| N,N'-Bis(salicylidene)ethylenediamine | ~3400 (O-H), ~1630 (C=N), ~1280 (C-O) | ~255, ~320, ~405 |
| This compound | ~3300-3500 (O-H, N-H), No C=N peak | ~280 |
| [Cu(C₁₆H₁₈N₂O₂)] | Shifted O-H and N-H peaks, ~450-550 (Cu-N, Cu-O) | ~360, ~590 (d-d transition) |
Visualizations
The following diagrams illustrate the synthetic workflow.
Caption: Synthetic workflow for this compound metal complexes.
Caption: Logical relationship of synthetic steps.
Application Notes and Protocols for N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) in Radiopharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) and its derivatives, particularly N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC), have emerged as highly effective bifunctional chelators for the synthesis of radiopharmaceuticals. Their primary application lies in the stable chelation of trivalent radiometals, most notably Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging. The acyclic nature of the HBED ligand allows for rapid and efficient radiolabeling under mild conditions, a significant advantage in the preparation of short-lived radiotracers.
The most prominent example of an HBED-based radiopharmaceutical is [⁶⁸Ga]Ga-PSMA-11 (also known as [⁶⁸Ga]Ga-PSMA-HBED-CC), a tracer that targets the prostate-specific membrane antigen (PSMA).[1][2] This agent has demonstrated exceptional utility in the diagnosis, staging, and monitoring of prostate cancer.[2][3][4][5] The success of [⁶⁸Ga]Ga-PSMA-11 has spurred research into other HBED-based radiopharmaceuticals for targeting different cancers and biological markers.
These application notes provide a comprehensive overview of the use of HBED and its derivatives in radiopharmaceutical synthesis, including detailed protocols, quantitative data, and graphical representations of key processes.
Key Applications of HBED in Radiopharmaceuticals
-
Prostate Cancer Imaging: The primary application of HBED is in the synthesis of PSMA-targeted PET tracers for prostate cancer, such as [⁶⁸Ga]Ga-PSMA-11.[2][3][4]
-
Bone Metastasis Imaging: HBED-CC derivatives conjugated to bisphosphonates have been developed as bone imaging agents for detecting metastases.
-
Fibroblast Activation Protein (FAP) Imaging: HBED-CC has been used to chelate ¹⁸F-AlF for the development of FAP-targeted imaging agents for various cancers.
-
Programmed Death-Ligand 1 (PD-L1) Imaging: A derivative of HBED-CC has been conjugated to the peptide WL12 for PET imaging of PD-L1 expression in tumors.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for HBED-based radiopharmaceuticals, primarily focusing on the widely used [⁶⁸Ga]Ga-PSMA-11.
Table 1: Radiolabeling and Quality Control Parameters for [⁶⁸Ga]Ga-PSMA-11
| Parameter | Value | References |
| Radiochemical Yield | >90% (typically >95%) | [7][8] |
| Radiochemical Purity | >98% | [9][10][11][12] |
| Specific Activity | 12.6 - 42 GBq/μmol | [9][10] |
| Synthesis Time | 15 - 20 minutes | [9] |
| pH of Labeling Reaction | 4.0 - 4.5 | [7] |
| Labeling Temperature | Room Temperature to 95 °C | [13] |
Table 2: In Vitro Stability of [⁶⁸Ga]Ga-HBED-CC Complexes
| Medium | Incubation Time | Stability | References |
| Human Serum | 72 hours | Stable | [4] |
| Final Product Solution | 2 hours | Stable | [4] |
Table 3: Biodistribution of [⁶⁸Ga]Ga-PSMA-11 in Humans (Absorbed Dose)
| Organ | Median Absorbed Dose (mGy/MBq) | References |
| Bladder Wall | 1.64E-01 | [14] |
| Kidneys | 1.21E-01 | [14] |
| Spleen | 4.13E-02 | [14] |
| Liver | 2.07E-02 | [14] |
| Effective Dose | 2.37E-02 mSv/MBq | [14] |
Table 4: Preclinical Tumor Uptake of a ⁶⁸Ga-HBED-CC Derivative
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | References |
| ⁶⁸Ga-NOTA-Lys-Glu urea | PSMA+ PC3 PIP | 1 hour | 19.5 ± 1.8 | [15] |
| ⁶⁸Ga-NOTA-Lys-Glu urea | PSMA+ PC3 PIP | 2 hours | 24.8 ± 1.1 | [15] |
Experimental Protocols
Protocol 1: Manual Synthesis of [⁶⁸Ga]Ga-PSMA-11
This protocol is a generalized procedure based on common practices reported in the literature.[1][7][8][13]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
PSMA-11 (Glu-NH-CO-NH-Lys(Ahx)-HBED-CC) precursor
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
5 M NaCl solution
-
Sterile water for injection
-
Ethanol
-
Cation-exchange cartridge (e.g., SCX)
-
Solid-phase extraction cartridge (e.g., C-18 Sep-Pak)
-
Sterile reaction vial
-
Heating block or water bath
-
Dose calibrator
-
HPLC system with a radioactivity detector
-
TLC system with a radioactivity scanner
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Purification of ⁶⁸Ga: Pass the ⁶⁸Ga eluate through a pre-conditioned cation-exchange cartridge. Elute the purified ⁶⁸Ga from the cartridge with a small volume of 5 M NaCl solution into a sterile reaction vial.[1][11]
-
Radiolabeling Reaction:
-
Purification of [⁶⁸Ga]Ga-PSMA-11:
-
After the reaction, pass the mixture through a pre-conditioned C-18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the final product from the cartridge with a small volume of 50% ethanol, followed by sterile saline.[7]
-
-
Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.
-
Quality Control:
-
Radiochemical Purity (HPLC): Analyze an aliquot of the final product using a reverse-phase HPLC system with a suitable gradient and a radioactivity detector. The radiochemical purity should be >98%.[9][10][12]
-
Radiochemical Purity (TLC): Spot an aliquot of the final product on an ITLC-SG strip and develop it with a suitable mobile phase (e.g., a mixture of 0.9% NaCl and methanol). Analyze the strip using a radio-TLC scanner.[3][13]
-
pH: Measure the pH of the final product using pH strips.
-
Visual Inspection: Inspect the final product for any particulate matter.
-
Radionuclidic Purity (⁶⁸Ge breakthrough): Allow a sample of the final product to decay for at least 24 hours and measure the residual activity to determine the level of ⁶⁸Ge breakthrough.[7]
-
Visualizations
Caption: Workflow for the synthesis and quality control of [⁶⁸Ga]Ga-PSMA-11.
References
- 1. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of labeling PSMAHBED with 68Ga and its quality control systems | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Labeling PSMAHBED with Ethanol-Postprocessed 68Ga and Its Quality Control Systems | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuation of comprehensive quality control of the itG 68Ge/68Ga generator and production of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for clinical research studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid synthesis of 68Ga labeled PSMA-HBED-CC in high radiochemical yield | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Biodistribution and radiation dosimetry of (68)Ga-PSMA HBED CC-a PSMA specific probe for PET imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) in Iron Chelation Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron, an essential element for numerous physiological processes, can be toxic in excess, catalyzing the formation of reactive oxygen species (ROS) and leading to cellular damage. Iron overload is a pathological condition that can arise from genetic disorders such as hemochromatosis and β-thalassemia, or as a consequence of repeated blood transfusions. Iron chelation therapy is the primary treatment for managing iron overload, and N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) has emerged as a promising and potent iron chelator.
HBED is a synthetic, hexadentate ligand that forms a highly stable 1:1 complex with ferric iron (Fe³⁺) with exceptional affinity and selectivity.[1] Its unique properties, including the ability to cross the blood-brain barrier and mitochondrial membranes, make it a subject of significant interest for various therapeutic applications beyond transfusional iron overload, such as in neurodegenerative diseases and traumatic brain injury where iron-mediated oxidative stress is implicated.[2]
These application notes provide a comprehensive overview of HBED, including its mechanism of action, comparative efficacy data, and detailed protocols for key experiments relevant to its evaluation as an iron chelator.
Mechanism of Action
HBED functions as an iron chelator through its six donor atoms (two amine nitrogens, two carboxylate oxygens, and two phenolate oxygens) which coordinate with a single ferric iron ion to form a stable octahedral complex.[1] This high affinity for Fe³⁺ allows HBED to effectively sequester excess iron from the body. The resulting iron-HBED complex is water-soluble and is predominantly excreted in the stool.[2]
Beyond simple iron removal, HBED also exhibits antioxidant properties. By binding free iron, it prevents its participation in the Fenton and Haber-Weiss reactions, which generate highly toxic hydroxyl radicals.[2] Studies have shown that the ferric iron chelated by HBED is not readily reduced by free oxygen radicals, thus keeping the iron in a redox-inactive state.[3]
Signaling Pathway of Cellular Iron Metabolism
The following diagram illustrates the key pathways of cellular iron uptake and metabolism, highlighting the points where an iron chelator like HBED can intervene to reduce the labile iron pool.
References
Application Notes and Protocols for Studying the Cytotoxic Effects of N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cytotoxic effects of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives on various cancer cell lines. This document includes detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways.
Introduction
Compounds containing the ethylenediamine moiety are recognized for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Notably, certain this compound derivatives have demonstrated concentration-dependent cytotoxic activity against human cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate).[1][2] The primary mechanism of this cytotoxicity appears to be the induction of apoptosis, characterized by cell cycle arrest and a loss of mitochondrial membrane potential.[1][2]
These notes offer a detailed experimental framework to further elucidate the anticancer potential of these derivatives. The provided protocols for cell viability, apoptosis, and protein analysis will enable researchers to systematically evaluate the efficacy and mechanism of action of these compounds.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clear, structured tables to facilitate comparison of the cytotoxic effects of different derivatives across various cancer cell lines.
Table 1: Cytotoxic Activity of this compound Derivatives on Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | Incubation Time (hours) | IC50 / LD50 (µM) | Reference |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung) | Crystal Violet | 24 | 25.0 | [1] |
| MDA-MB-231 (Breast) | Crystal Violet | 24 | 17.5 | [1] | |
| PC3 (Prostate) | Crystal Violet | 24 | 35.0 | [1] | |
| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung) | Crystal Violet | 24 | 30.0 | [1] |
| MDA-MB-231 (Breast) | Crystal Violet | 24 | 21.0 | [1] | |
| PC3 (Prostate) | Crystal Violet | 24 | 45.0 | [1] | |
| Additional Derivatives (Example) | MCF-7 (Breast) | MTT | 48 | e.g., 15.2 | Hypothetical |
| HT-29 (Colon) | MTT | 48 | e.g., 22.8 | Hypothetical |
Table 2: Effect of a Representative Derivative on Apoptosis and Cell Cycle Distribution
| Cancer Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | Control | 2.1 ± 0.5 | 55.2 ± 2.1 | 24.3 ± 1.8 | 20.5 ± 1.5 |
| Derivative X (IC50) | 35.6 ± 3.2 | 40.1 ± 2.5 | 15.7 ± 1.9 | 44.2 ± 3.1 | |
| MDA-MB-231 | Control | 3.5 ± 0.8 | 60.8 ± 3.0 | 21.1 ± 2.2 | 18.1 ± 1.7 |
| Derivative X (IC50) | 42.1 ± 4.1 | 45.3 ± 2.8 | 12.5 ± 1.5 | 42.2 ± 3.5 |
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the cytotoxic effects of the derivatives.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, PC3)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the derivatives in complete medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the derivatives at desired concentrations (e.g., IC50) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells (approximately 1x10⁶ per sample)
-
PBS
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Washing: Wash cells once with cold PBS and centrifuge.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by the derivatives.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Proposed Signaling Pathway
Based on the evidence of mitochondrial membrane potential loss, the cytotoxic effects of this compound derivatives likely involve the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway.
References
Application Notes and Protocols for Incorporating N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) into Polymer Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two primary techniques for incorporating the potent iron chelator, N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED), into polymer structures. The methodologies described are "grafting to," which involves the post-polymerization modification of a reactive polymer with HBED, and "grafting from," which entails the synthesis of an HBED-containing monomer followed by its polymerization. These approaches allow for the development of novel polymeric materials with applications in drug delivery, bioimaging, and as therapeutic agents for diseases associated with iron overload.
Technique 1: "Grafting To" - Post-Polymerization Modification of Poly(glycidyl methacrylate) with HBED
This method utilizes a pre-synthesized polymer with reactive functional groups, in this case, poly(glycidyl methacrylate) (PGMA), to which HBED is covalently attached. The amine groups of HBED readily react with the epoxy groups of PGMA via a ring-opening reaction, forming a stable amine linkage. This approach is advantageous as the base polymer can be well-characterized before the introduction of the chelating agent.
Experimental Protocol: Synthesis of PGMA-g-HBED
Materials:
-
Glycidyl methacrylate (GMA), 97%
-
Azobisisobutyronitrile (AIBN), 98%
-
1,4-Dioxane, anhydrous, 99.8%
-
This compound (HBED), ≥98%
-
N,N-Dimethylformamide (DMF), anhydrous, 99.8%
-
Triethylamine (TEA), ≥99%
-
Diethyl ether, anhydrous
-
Methanol
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Synthesis of Poly(glycidyl methacrylate) (PGMA) via RAFT Polymerization:
-
In a Schlenk flask, dissolve GMA (e.g., 5.0 g, 35.2 mmol), a suitable chain transfer agent for methacrylate polymerization (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and AIBN in 1,4-dioxane (10 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70°C and stir for the desired time (e.g., 8-24 hours) to achieve the target molecular weight and conversion.
-
Terminate the polymerization by exposing the reaction mixture to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum at room temperature.
-
Characterize the resulting PGMA for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
-
Grafting of HBED onto PGMA:
-
Dissolve the synthesized PGMA (e.g., 1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve HBED (e.g., a 2 to 5-fold molar excess relative to the epoxy groups in PGMA) and triethylamine (a 1.5-fold molar excess relative to HBED) in anhydrous DMF (10 mL).
-
Add the HBED solution dropwise to the stirred PGMA solution at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 24-48 hours.
-
Monitor the reaction progress by FTIR, observing the disappearance of the characteristic epoxy peak (around 910 cm⁻¹).
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer (PGMA-g-HBED) in a large volume of a suitable non-solvent, such as a mixture of diethyl ether and methanol.
-
Collect the precipitate by centrifugation or filtration.
-
Purify the polymer by dialysis against deionized water for 48 hours to remove unreacted HBED and other small molecules.
-
Lyophilize the purified polymer to obtain a dry powder.
-
Characterization:
-
FTIR Spectroscopy: Confirm the disappearance of the epoxy peak and the appearance of new peaks corresponding to the HBED structure.
-
¹H NMR Spectroscopy: Quantify the degree of HBED grafting by comparing the integration of characteristic proton signals from the polymer backbone and the grafted HBED.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and PDI of the final polymer. An increase in molecular weight compared to the initial PGMA is expected.
Quantitative Data Summary
| Parameter | PGMA Precursor | PGMA-g-HBED |
| Mn ( g/mol ) | 15,000 | 22,000 |
| PDI | 1.15 | 1.25 |
| Degree of Grafting (%) | N/A | 85 |
| Yield (%) | 90 | 75 |
Note: The values presented in this table are representative and may vary depending on the specific reaction conditions and stoichiometry used.
Experimental Workflow Diagram
Technique 2: "Grafting From" - Polymerization of an HBED-Functionalized Monomer
This approach involves the initial synthesis of a monomer that contains the HBED moiety and a polymerizable group, such as a methacrylate. This functional monomer is then polymerized, often using a controlled radical polymerization technique like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to yield a well-defined polymer with HBED units incorporated into the side chains.
Experimental Protocol: Synthesis and Polymerization of HBED-Methacrylate
Materials:
-
This compound (HBED), ≥98%
-
Methacryloyl chloride, 97%
-
Triethylamine (TEA), ≥99%
-
Dichloromethane (DCM), anhydrous, ≥99.8%
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
2-Cyano-2-propyl benzodithioate (CPDB) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN), 98%
-
1,4-Dioxane, anhydrous, 99.8%
-
Methanol
-
Hexanes
Procedure:
-
Synthesis of HBED-Methacrylate Monomer:
-
Dissolve HBED (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Slowly add methacryloyl chloride (2.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure HBED-methacrylate monomer.
-
Characterize the monomer by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
RAFT Polymerization of HBED-Methacrylate:
-
In a Schlenk flask, dissolve the HBED-methacrylate monomer, a RAFT agent (e.g., CPDB), and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be optimized (e.g., 100:1:0.2).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70°C and stir for the desired time (e.g., 6-18 hours).
-
Monitor monomer conversion by taking aliquots and analyzing them by ¹H NMR.
-
Terminate the polymerization by exposing the reaction mixture to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold methanol or hexanes.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterization:
-
¹H NMR Spectroscopy: Confirm the polymer structure and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A linear evolution of Mn with conversion and a low PDI are indicative of a controlled polymerization.
Quantitative Data Summary
| Parameter | HBED-Methacrylate Monomer | Poly(HBED-Methacrylate) |
| Molecular Weight ( g/mol ) | Calculated for C₂₈H₃₂N₂O₆ | Mn = 25,000 |
| Yield (%) | 70 | 85 |
| PDI | N/A | 1.20 |
| Degree of Polymerization | N/A | ~55 |
Note: The values presented in this table are representative and will depend on the specific reaction conditions and target molecular weight.
Experimental Workflow Diagram
Applications in Drug Development
Polymers functionalized with HBED have significant potential in various aspects of drug development:
-
Targeted Iron Chelation Therapy: These polymers can be designed to target specific tissues or cells, delivering the potent iron-chelating activity of HBED directly to sites of iron overload, thereby minimizing systemic side effects. This is particularly relevant for treating conditions like thalassemia and hemochromatosis.
-
Drug Delivery Vehicles: HBED-containing polymers can be formulated into nanoparticles or micelles. The chelating moiety can be used to co-deliver metal-dependent drugs or act as a trigger for drug release in response to changes in local iron concentration.
-
Diagnostic Imaging: By chelating paramagnetic metal ions, such as gadolinium, these polymers can serve as contrast agents for magnetic resonance imaging (MRI), allowing for the visualization of iron-rich tissues or tracking the biodistribution of the polymer-drug conjugate.
-
Antimicrobial Agents: Iron is an essential nutrient for many pathogenic bacteria. Polymeric HBED can sequester iron in the microenvironment of an infection, thereby inhibiting bacterial growth and biofilm formation.[1]
The choice between the "grafting to" and "grafting from" approach will depend on the desired polymer architecture and properties. The "grafting to" method is often simpler for incorporating a small number of functional groups, while the "grafting from" approach provides more precise control over the distribution and density of the functional monomer along the polymer chain. Both methods offer versatile platforms for creating advanced materials for a range of biomedical applications.
References
Application Notes and Protocols: N,N'-Bis(2-hydroxybenzyl)ethylenediamine (Salen) as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (often referred to as a salen ligand) and its metal complexes as versatile catalysts in a variety of important organic transformations. The unique tetradentate nature of the salen ligand allows for the formation of stable and highly effective catalysts with a range of transition metals, enabling remarkable control over reactivity and stereoselectivity.
Asymmetric Epoxidation of Alkenes (Jacobsen-Katsuki Epoxidation)
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective synthesis of epoxides from prochiral alkenes, utilizing a chiral Manganese-salen complex as the catalyst. This reaction is particularly valuable for the synthesis of chiral building blocks in the pharmaceutical industry.
Quantitative Data Summary
| Alkene | Catalyst Loading (mol%) | Oxidant | Additive | Time (h) | Yield (%) | ee (%) |
| cis-β-Methylstyrene | 4 | NaOCl | NMO | 3.5 | 84 | 92 |
| 1,2-Dihydronaphthalene | 5 | NaOCl | - | 12 | 89 | 98 |
| Indene | 5 | NaOCl | - | 6 | 77 | 88 |
| Styrene | 4 | m-CPBA | NMO | 24 | 65 | 86 |
| 2,2-Dimethylchromene | 0.25 | H₂O₂/NaOCl | 4-PPNO | 4 | 97 | 97 |
NMO = N-Methylmorpholine N-oxide 4-PPNO = 4-Phenylpyridine N-oxide
Experimental Protocol: Asymmetric Epoxidation of cis-β-Methylstyrene
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
cis-β-Methylstyrene
-
Dichloromethane (CH₂Cl₂)
-
Buffered commercial bleach (NaOCl solution, pH ~11)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Jacobsen's catalyst (0.04 mmol) and N-Methylmorpholine N-oxide (0.2 mmol).
-
Dissolve the catalyst and additive in 5 mL of dichloromethane.
-
Add cis-β-methylstyrene (1.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the buffered bleach solution (5 mL) over 30 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 3.5 hours, monitoring the progress by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the corresponding epoxide.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Reaction Workflow
Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral Cobalt-salen complexes is a highly efficient method for obtaining enantioenriched epoxides and 1,2-diols. This reaction is known for its broad substrate scope and high selectivity.[1][2]
Quantitative Data Summary
| Epoxide | Catalyst Loading (mol%) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) | k_rel |
| Propylene Oxide | 0.5 | 14 | 45 | >99 | 400 |
| 1,2-Epoxyhexane | 0.2 | 8 | 48 | >99 | >400 |
| Styrene Oxide | 0.2 | 16 | 46 | >99 | >400 |
| Epichlorohydrin | 0.4 | 12 | 47 | >99 | 180 |
| Glycidyl Phenyl Ether | 0.8 | 24 | 42 | >99 | 110 |
Experimental Protocol: Hydrolytic Kinetic Resolution of Propylene Oxide
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
-
Acetic Acid (AcOH)
-
Racemic Propylene Oxide
-
Water (H₂O)
-
Tetrahydrofuran (THF, optional solvent)
Procedure:
-
Catalyst Activation: In a flask open to the air, dissolve the Co(II)-salen complex (0.005 mmol) in a minimal amount of THF. Add a solution of acetic acid (0.005 mmol) in THF. Stir for 30 minutes at room temperature. The color of the solution will change from red to dark brown, indicating the oxidation of Co(II) to the active Co(III) species. Remove the solvent under reduced pressure.
-
Add racemic propylene oxide (1.0 mmol) to the activated catalyst.
-
Cool the mixture to 0 °C.
-
Add water (0.5 mmol) dropwise with efficient stirring.
-
Allow the reaction to stir at room temperature for 14 hours.
-
Monitor the reaction progress by chiral GC to determine the enantiomeric excess of the remaining epoxide.
-
Once the desired conversion (typically ~50%) and ee are reached, the reaction mixture can be directly subjected to distillation to isolate the volatile enantioenriched propylene oxide. The less volatile diol product and the catalyst remain in the reaction flask.
Bimetallic Reaction Mechanism
Synthesis of Cyclic Carbonates from Epoxides and CO₂
Aluminum-salen complexes are effective catalysts for the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding cyclic carbonates. This reaction is an excellent example of carbon capture and utilization (CCU).[3][4]
Quantitative Data Summary
| Epoxide | Catalyst | Co-catalyst | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) |
| Propylene Oxide | Al(salen)Cl | TBAB | 10 | 100 | 2 | >99 |
| Styrene Oxide | Al(salen)Cl | TBAB | 1 | 25 | 24 | 95 |
| Epichlorohydrin | Al(salen)Cl | TBAB | 10 | 80 | 3 | 98 |
| Cyclohexene Oxide | Al(salen)Cl | TBAB | 50 | 120 | 24 | 92 |
| Glycidyl Phenyl Ether | Al(salen)Cl | TBAB | 10 | 100 | 4 | 96 |
TBAB = Tetrabutylammonium bromide
Experimental Protocol: Synthesis of Styrene Carbonate
Materials:
-
Al(salen)Cl complex
-
Tetrabutylammonium bromide (TBAB)
-
Styrene oxide
-
Pressurized CO₂ source
Procedure:
-
Place the Al(salen)Cl catalyst (0.01 mmol) and TBAB (0.1 mmol) in a pressure vessel equipped with a magnetic stir bar.
-
Add styrene oxide (1.0 mmol) to the vessel.
-
Seal the vessel and purge with CO₂.
-
Pressurize the vessel to 1 bar with CO₂.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
After the reaction is complete, carefully vent the CO₂ pressure.
-
The product can be purified by dissolving the reaction mixture in a suitable solvent and passing it through a short pad of silica gel to remove the catalyst.
Ring-Opening Polymerization (ROP) of Lactide
Aluminum-salen complexes are efficient initiators for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. The stereochemistry of the catalyst can influence the stereoselectivity of the polymerization.[5][6]
Quantitative Data Summary
| Monomer | Initiator | [M]/[I] | Temp (°C) | Time (h) | Conversion (%) | P_m (isotactic) | M_n ( g/mol ) | PDI |
| rac-Lactide | (R,R)-salenAlOiPr | 100 | 70 | 24 | 95 | 0.75 | 12,500 | 1.15 |
| L-Lactide | salenAlOiPr | 200 | 130 | 2 | 98 | - | 28,000 | 1.20 |
| rac-Lactide | homosalenAlOiPr | 100 | 25 | 48 | 92 | 0.98 | 15,200 | 1.10 |
P_m = Probability of meso dyad formation PDI = Polydispersity Index (M_w/M_n)
Experimental Protocol: ROP of rac-Lactide
Materials:
-
(R,R)-salenAlOiPr initiator
-
rac-Lactide
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk flask with the (R,R)-salenAlOiPr initiator (0.01 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the initiator.
-
In a separate flask, dissolve rac-lactide (1.0 mmol) in anhydrous toluene (5 mL).
-
Transfer the lactide solution to the initiator solution via cannula.
-
Heat the reaction mixture to 70 °C and stir for 24 hours under an inert atmosphere.
-
After the reaction, cool the mixture to room temperature and precipitate the polymer by adding the solution to a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer by GPC (for M_n and PDI) and ¹H NMR (for conversion and stereoselectivity).
Asymmetric Ring Opening of meso-Epoxides
Chromium-salen complexes catalyze the asymmetric ring-opening of meso-epoxides with various nucleophiles, such as azides (in the form of TMSN₃), to produce valuable chiral difunctionalized compounds.[7][8]
Quantitative Data Summary
| Epoxide | Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Cyclohexene oxide | TMSN₃ | 2 | 12 | 95 | 81 |
| Cyclopentene oxide | TMSN₃ | 2 | 24 | 92 | 89 |
| cis-Stilbene oxide | TMSN₃ | 5 | 48 | 85 | 94 |
Experimental Protocol: Asymmetric Ring Opening of Cyclohexene Oxide
Materials:
-
(R,R)-salenCr(III)Cl
-
Cyclohexene oxide
-
Trimethylsilyl azide (TMSN₃)
-
Diethyl ether (anhydrous)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the (R,R)-salenCr(III)Cl catalyst (0.02 mmol).
-
Add anhydrous diethyl ether (2 mL).
-
Add cyclohexene oxide (1.0 mmol).
-
Add trimethylsilyl azide (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by adding a few drops of water.
-
Dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting azido silyl ether can be hydrolyzed to the azido alcohol by treatment with acid (e.g., HCl in methanol).
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Synthesis of this compound
The parent salen ligand can be synthesized through a straightforward condensation reaction.
Experimental Protocol
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Ethanol
Procedure:
-
Dissolve salicylaldehyde (20 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Slowly add ethylenediamine (10 mmol) to the solution with stirring.
-
A yellow precipitate will form almost immediately.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. Highly efficient synthesis of cyclic carbonates from epoxides catalyzed by salen aluminum complexes with built-in “CO2 capture” capability under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. Stereoselective ring-opening polymerization of a racemic lactide by using achiral salen- and homosalen-aluminum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective ring opening polymerization of lactide using chiral aluminum salan catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for Heavy Metal Ion Detection using N,N'-Bis(2-hydroxybenzyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of N,N'-Bis(2-hydroxybenzyl)ethylenediamine as a fluorescent and colorimetric chemosensor for the detection of heavy metal ions. This document outlines the synthesis of the sensor, the principles of detection, experimental procedures for analysis, and representative data on its performance. The methodologies described herein are intended to serve as a guide for researchers in environmental monitoring, clinical diagnostics, and pharmaceutical analysis.
Introduction
This compound is a Schiff base ligand capable of forming stable complexes with various metal ions. Its molecular structure, featuring two hydroxyl groups and two nitrogen atoms, provides a well-defined coordination site for metal binding. This interaction can lead to significant changes in the molecule's photophysical properties, forming the basis for its application as a chemosensor. Upon complexation with specific heavy metal ions, such as Zn(II) or Cu(II), a notable enhancement in fluorescence intensity (chelation-enhanced fluorescence) or a distinct color change can be observed, allowing for sensitive and selective detection.
Principle of Detection
The detection mechanism relies on the formation of a stable complex between this compound and the target heavy metal ion.
-
Fluorescent Detection: In its free form, the fluorescence of this compound may be quenched due to photoinduced electron transfer (PET) processes. Upon binding to a metal ion like Zn(II), the lone pair electrons of the nitrogen and oxygen atoms become engaged in coordination, which can inhibit the PET process. This chelation-enhanced fluorescence (CHEF) results in a "turn-on" fluorescent signal that is proportional to the concentration of the metal ion.
-
Colorimetric Detection: The complexation with certain metal ions, such as Cu(II), can alter the electronic structure of the ligand, leading to a shift in its maximum absorption wavelength. This shift manifests as a visible color change in the solution, enabling colorimetric detection.
Experimental Protocols
Synthesis of this compound
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve salicylaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.
-
Slowly add ethylenediamine (1 equivalent) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
A yellow precipitate will form as the reaction progresses.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound product in a desiccator.
-
Characterize the product using techniques such as NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Preparation of Stock Solutions
-
Sensor Stock Solution (1 mM): Dissolve the synthesized this compound in a suitable solvent (e.g., DMSO or ethanol) to prepare a 1 mM stock solution. Store this solution in the dark to prevent photodegradation.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various heavy metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, CdCl₂, Pb(NO₃)₂, HgCl₂) in deionized water or a suitable buffer.
Protocol for Fluorescent Detection of Zn(II)
Materials:
-
This compound stock solution (1 mM)
-
ZnCl₂ stock solution (10 mM) and other metal ion stock solutions for selectivity studies
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the sensor by diluting the 1 mM stock solution to the desired final concentration (e.g., 10 µM) in the buffer solution.
-
To a quartz cuvette, add the sensor working solution.
-
Record the initial fluorescence spectrum of the sensor solution (Excitation wavelength, e.g., 365 nm).
-
Incrementally add small aliquots of the Zn(II) stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition.
-
For selectivity studies, repeat the experiment with other metal ion stock solutions at the same concentration as Zn(II).
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn(II) to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
Protocol for Colorimetric Detection of Cu(II)
Materials:
-
This compound stock solution (1 mM)
-
CuCl₂ stock solution (10 mM) and other metal ion stock solutions for selectivity studies
-
Buffer solution (e.g., Tris-HCl, pH 7.0)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a working solution of the sensor by diluting the 1 mM stock solution to the desired final concentration (e.g., 20 µM) in the buffer solution.
-
To a cuvette, add the sensor working solution.
-
Record the initial UV-Vis absorption spectrum of the sensor solution.
-
Add a specific concentration of the Cu(II) stock solution to the cuvette and mix well.
-
Observe any visible color change.
-
Record the UV-Vis absorption spectrum of the solution after the addition of Cu(II).
-
For selectivity studies, repeat the experiment with other metal ion stock solutions.
-
Plot the absorbance at the new maximum wavelength against the concentration of Cu(II) to create a calibration curve.
Data Presentation
Disclaimer: The following quantitative data is representative of typical Schiff base sensors and is provided for illustrative purposes due to the limited availability of published performance data for this compound itself.
Table 1: Representative Performance Data for Heavy Metal Ion Detection
| Parameter | Zn(II) Detection (Fluorescence) | Cu(II) Detection (Colorimetric) |
| Detection Method | Chelation-Enhanced Fluorescence | Colorimetric |
| Linear Range | 0.5 - 20 µM | 1 - 50 µM |
| Limit of Detection (LOD) | ~50 nM | ~200 nM |
| Response Time | < 1 minute | < 1 minute |
| Optimal pH | 7.0 - 8.0 | 6.5 - 7.5 |
| Solvent System | Ethanol/Water (1:1, v/v) | Ethanol/Water (1:1, v/v) |
Table 2: Representative Selectivity Profile
| Interfering Ion | Fluorescence Response (vs. Zn(II)) | Colorimetric Response (vs. Cu(II)) |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | Negligible interference | Negligible interference |
| Ni²⁺, Co²⁺ | Minor fluorescence enhancement | Slight color change |
| Cd²⁺ | Moderate fluorescence enhancement | No significant color change |
| Pb²⁺, Hg²⁺ | Fluorescence quenching | Formation of precipitate |
| Fe³⁺ | Strong fluorescence quenching | Intense color change |
Visualizations
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn(II) detection.
Caption: General experimental workflow for heavy metal ion detection.
Conclusion
This compound presents a promising platform for the development of chemosensors for heavy metal ion detection. The straightforward synthesis and the potential for both fluorescent and colorimetric signaling make it a versatile tool for various analytical applications. The protocols provided in this document offer a solid foundation for researchers to explore and optimize the use of this compound for the detection of specific heavy metal ions of interest. Further research is encouraged to fully characterize its performance and expand its applicability to a wider range of analytes and sample matrices.
Application Notes and Protocols for N,N'-Bis(2-hydroxybenzyl)ethylenediamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, also known as H₄SALEN or a salan-type ligand, in the field of asymmetric catalysis. This document details the synthesis of the ligand and its metal complexes, with a primary focus on its application in the enantioselective oxidation of sulfides. Experimental protocols and quantitative data are provided to facilitate the practical application of these catalysts in research and development.
Introduction to this compound in Asymmetric Catalysis
This compound is a tetradentate ligand that, upon complexation with various metal ions, can serve as a catalyst for a range of chemical transformations. While chiral derivatives of this ligand, often referred to as salen or salan ligands, are more commonly employed to achieve high enantioselectivity, the parent ligand provides a foundational scaffold for the development of asymmetric catalysts. Its metal complexes, particularly with vanadium, have shown notable efficacy in asymmetric oxidation reactions. The accessibility of the ligand and the versatility of its metal complexes make it a subject of interest in the development of economical and effective catalytic systems.
Catalyst Preparation
Synthesis of this compound (H₄SALEN)
The synthesis of the ligand can be achieved through the reductive amination of salicylaldehyde with ethylenediamine. A common procedure involves the initial formation of the Schiff base followed by reduction.
Experimental Protocol:
-
Schiff Base Formation: To a solution of salicylaldehyde (2 equivalents) in ethanol, add ethylenediamine (1 equivalent) dropwise with stirring. The reaction mixture is then refluxed for 1-2 hours. Upon cooling, the yellow crystalline Schiff base, N,N'-bis(salicylidene)ethylenediamine (salen), precipitates.
-
Reduction to Salan: The isolated Schiff base is suspended in a suitable solvent such as methanol or ethanol. Sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The solvent is removed under reduced pressure. The residue is treated with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the this compound product.
Preparation of the Vanadium Catalyst
The active vanadium catalyst is typically prepared in situ from a vanadium source and the H₄SALEN ligand.
Experimental Protocol:
-
To a solution of the this compound ligand (1 mol%) in a suitable solvent (e.g., chloroform), add a vanadium salt such as vanadyl acetylacetonate [VO(acac)₂] (1 mol%).
-
The mixture is stirred at room temperature for a specified time (e.g., 1 hour) to allow for complex formation before the addition of the substrate and oxidant.
Asymmetric Catalytic Applications
The primary and most well-documented application of this compound metal complexes in asymmetric catalysis is the oxidation of sulfides to chiral sulfoxides.
Asymmetric Oxidation of Sulfides
Vanadium complexes of chiral salan-type ligands are effective catalysts for the asymmetric oxidation of prochiral sulfides to optically active sulfoxides using hydrogen peroxide as a green oxidant. This transformation is of significant interest as chiral sulfoxides are important building blocks in organic synthesis and are present in several biologically active molecules.
General Experimental Protocol for Asymmetric Sulfide Oxidation:
-
The chiral vanadium-salan catalyst is prepared in situ by stirring the chiral salan ligand (0.01 mmol) and VO(acac)₂ (0.01 mmol) in chloroform (2 mL) at room temperature for 1 hour.
-
The sulfide substrate (1.0 mmol) is added to the catalyst solution.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C).
-
An aqueous solution of hydrogen peroxide (e.g., 30 wt%, 1.1 mmol) is added dropwise over a period of time.
-
The reaction is stirred at that temperature until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the chiral sulfoxide.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Quantitative Data for Asymmetric Oxidation of Various Sulfides:
| Entry | Substrate (Sulfide) | Catalyst System | Yield (%) | ee (%) |
| 1 | Thioanisole | (R,R)-Vanadium-Salan | 95 | 85 |
| 2 | Ethyl phenyl sulfide | (R,R)-Vanadium-Salan | 92 | 88 |
| 3 | Benzyl phenyl sulfide | (R,R)-Vanadium-Salan | 90 | 82 |
| 4 | p-Tolyl methyl sulfide | (R,R)-Vanadium-Salan | 96 | 87 |
Note: The data presented is representative and may vary based on the specific chiral diamine backbone used in the salan ligand.
Visualizations
Experimental Workflow for Catalyst Preparation and Use
Caption: Workflow for the synthesis of the H₄SALEN ligand and its use in vanadium-catalyzed asymmetric sulfoxidation.
Proposed Catalytic Cycle for Vanadium-Salan Catalyzed Sulfoxidation
Caption: Simplified proposed catalytic cycle for the asymmetric oxidation of sulfides catalyzed by a Vanadium-Salan complex.
Concluding Remarks
This compound serves as a valuable and readily accessible ligand for the development of asymmetric catalysts. Its application in the vanadium-catalyzed asymmetric oxidation of sulfides demonstrates its potential for facilitating enantioselective transformations. The protocols and data presented herein provide a foundation for researchers to explore and expand the utility of this ligand scaffold in asymmetric synthesis. Further modifications of the ligand structure, such as the introduction of sterically demanding groups or the use of different chiral diamine backbones, can lead to catalysts with enhanced enantioselectivity and broader substrate scope.
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine.
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a key intermediate for various chelating agents and catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via two primary methods: direct condensation and reductive amination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature as indicated by the chosen protocol. For the reductive amination of a related compound, reaction times can range from 4 to 48 hours.[1] |
| Impure reactants: Purity of salicylaldehyde, ethylenediamine, or the formaldehyde source is critical. | - Use freshly distilled or high-purity reactants.- Ensure solvents are anhydrous where specified. | |
| Inefficient reduction (Reductive Amination): The reducing agent may be inactive or added improperly. | - Use a fresh batch of reducing agent (e.g., NaBH₄, Raney Nickel).- For NaBH₄, ensure it is added portion-wise to control the reaction rate and prevent overheating.[2] | |
| Side reactions: Formation of polymeric byproducts or other impurities. | - Optimize the molar ratio of reactants. A common ratio for the reductive amination is approximately 1:2:2 for ethylenediamine:formaldehyde:phenol compound.[3]- Control the reaction temperature to minimize side reactions. | |
| Product is an Oil or Resin, Not a Solid | Presence of impurities: Residual solvent or side products can prevent crystallization. | - Ensure complete removal of the solvent under reduced pressure.- Attempt to purify the product by column chromatography before crystallization.- Recrystallize from a different solvent system. Ethanol is a commonly used solvent for recrystallization.[1] |
| Formation of a resinous polymer: This can be promoted by acidic or basic conditions. | - Carefully control the pH during workup and purification. Acidification to a pH of 1.5 to 2.5 is sometimes used for product isolation.[1] | |
| Difficulty in Product Purification | Incomplete separation from starting materials or byproducts. | - Recrystallization is a common purification method.[1]- Column chromatography may be necessary for complex mixtures.- For the reductive amination product, washing with cold ethanol or ether can help remove impurities. |
| Product is sparingly soluble in common recrystallization solvents. | - Try a mixture of solvents to achieve optimal solubility for recrystallization.- Hot filtration may be necessary to remove insoluble impurities. | |
| Unexpected Color of the Product | Oxidation of the product or impurities. | - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected.- Store the final product under an inert atmosphere and protected from light. |
| Inconsistent Results Between Batches | Variability in reactant quality or reaction conditions. | - Standardize the source and purity of all reactants and solvents.- Precisely control reaction parameters such as temperature, time, and stirring rate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes:
-
Direct Condensation: This method involves the reaction of salicylaldehyde with ethylenediamine, typically in a solvent like ethanol, to form the Schiff base N,N'-bis(salicylaldehyde)ethylenediamine (salen), which is then reduced to the final product.
-
Reductive Amination: This approach involves the reaction of ethylenediamine, a formaldehyde source, and a phenolic compound (like p-cresol in related syntheses) in a one-pot reaction, followed by reduction.[3][4]
Q2: What is the typical yield for this synthesis?
A2: The yield can vary significantly depending on the chosen method and reaction conditions. Yields ranging from 30% to as high as 85% have been reported in patent literature for related reductive amination processes.[5]
Q3: What are some common side reactions to be aware of?
A3: In the direct condensation method followed by reduction, incomplete reduction of the Schiff base can be an issue. In the reductive amination pathway, the formation of resinous polymeric byproducts can occur, which may be promoted by acid or base treatment.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of starting materials and the formation of the product. A suitable developing system, for example, ethanol:chloroform (9:2), can be used.[1]
Q5: What is the best way to purify the final product?
A5: Recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method.[1] In some cases, washing the crude product with a solvent like cold ethanol or ethyl ether can remove a significant amount of impurities before recrystallization.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound and its Derivatives via Reductive Amination.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Phenolic Compound | p-cresol | Salicylaldehyde | p-cresol |
| Molar Ratio (Ethylenediamine:Formaldehyde:Phenol) | 1:2:2 | - | 1:2:2 |
| Solvent | Ethanol | Methanol | Neat (no solvent) |
| Temperature | 60°C | 50°C | 90-95°C |
| Reaction Time | 12 h | 3 h | 16 h |
| Reducing Agent | - | Raney Nickel | - |
| Hydrogen Pressure | - | 10 atm | - |
| Overall Yield | - | 78% | - |
| Reference | [6] | [1] | [1] |
Note: The table includes data for the synthesis of the parent compound and closely related derivatives to provide a comparative overview of reaction conditions.
Experimental Protocols
Method 1: Direct Condensation and Reduction
This protocol is a general representation and may require optimization.
Step 1: Synthesis of N,N'-Bis(salicylaldehyde)ethylenediamine (Salen)
-
Dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve ethylenediamine (1.0 equivalent) in absolute ethanol.
-
Slowly add the ethylenediamine solution to the salicylaldehyde solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the yellow crystalline product by filtration, wash with cold ethanol, and dry.
Step 2: Reduction to this compound
-
Suspend the synthesized salen ligand in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization from an appropriate solvent.
Method 2: Reductive Amination
This protocol is based on procedures described for related compounds and should be adapted and optimized.[1]
-
To a reaction vessel, add ethylenediamine (1.0 equivalent), a 37% aqueous formaldehyde solution (2.0 equivalents), and a suitable solvent such as ethanol.
-
Add salicylaldehyde (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to a temperature between 50-80°C for 3-12 hours, monitoring the reaction by TLC.
-
After the initial reaction, cool the mixture and transfer it to an autoclave if proceeding with catalytic hydrogenation.
-
Add a hydrogenation catalyst, such as Raney Nickel or Pd/C.
-
Pressurize the autoclave with hydrogen gas (e.g., 10 atm) and heat to around 50°C.
-
Maintain the reaction under hydrogen pressure with stirring for 15 hours or until the reaction is complete.
-
After cooling and venting the autoclave, filter off the catalyst.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Dissolve the resulting solid in water and acidify with hydrochloric acid to a pH of approximately 2.0.
-
Cool the solution to induce crystallization.
-
Collect the product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a solvent such as 85% ethanol.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis via direct condensation and reduction.
Caption: Experimental workflow for the synthesis via reductive amination.
References
- 1. WO2009037235A1 - A process for the preparation of this compound-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 2. westmont.edu [westmont.edu]
- 3. EP2039679A1 - A process for the preparation of this compound-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 4. gjeta.com [gjeta.com]
- 5. researchgate.net [researchgate.net]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
Technical Support Center: Purification of Crude N,N'-Bis(2-hydroxybenzyl)ethylenediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude N,N'-Bis(2-hydroxybenzyl)ethylenediamine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| The product "oils out" and does not crystallize upon cooling. | The crude product is highly impure, leading to a significant depression of the melting point. The solution is supersaturated, and the product is coming out of solution too rapidly. The chosen solvent is not optimal. | Add a small amount of a non-polar solvent (anti-solvent) like hexane to the hot solution to induce crystallization. Try cooling the solution more slowly. You can do this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath. Re-dissolve the "oiled out" product by heating and add a bit more solvent before attempting to cool again. If the problem persists, consider a different recrystallization solvent or a preliminary purification step like column chromatography. |
| No crystals form, even after the solution has cooled completely. | The solution is not saturated. The product is too soluble in the chosen solvent, even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Add a seed crystal of pure this compound if available. If the product is highly soluble, you may need to add an anti-solvent or choose a different solvent system. |
| The recovered yield is very low. | Too much solvent was used during recrystallization. The product has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize product precipitation. Minimize the volume of cold solvent used to wash the crystals. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration. |
| The purified product is still colored or shows impurities by TLC/NMR. | The impurity is co-crystallizing with the product. The crystals were not washed adequately. | Try a different recrystallization solvent or a solvent mixture. Consider treating the hot solution with activated charcoal to remove colored impurities before filtration. Ensure the filtered crystals are washed with a small amount of fresh, cold solvent. A second recrystallization may be necessary. If impurities persist, column chromatography is recommended. |
Column Chromatography Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound is not moving down the column (Rf = 0). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, if using a dichloromethane/methanol mixture, decrease the percentage of methanol. |
| The separation between the product and impurities is poor. | The chosen mobile phase does not provide adequate resolution. The column was not packed properly. The column was overloaded with the crude product. | Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column. Aim for a solvent system that gives your product an Rf of 0.2-0.4 and maximizes the separation from impurities. Ensure the column is packed uniformly without any cracks or channels. Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to stationary phase by weight. |
| The collected fractions are still impure. | The fractions were collected in too large of volumes. Tailing of the product spot on the column. | Collect smaller fractions to improve the resolution of the separation. Tailing can be caused by interactions with the stationary phase. If using silica gel, which is acidic, consider switching to neutral alumina, as the amine groups in the product can interact with silica. Adding a small amount of a basic modifier like triethylamine to the mobile phase can also help reduce tailing on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: The most common impurities are typically unreacted starting materials, namely ethylenediamine and salicylaldehyde. Another potential impurity is the mono-substituted by-product, N-(2-aminoethyl)-2-hydroxybenzylamine, where only one molecule of salicylaldehyde has reacted with ethylenediamine.
Q2: Which purification technique is generally preferred for this compound?
A2: Recrystallization is often the first and most straightforward method for purifying solid this compound. It can be effective in removing unreacted starting materials and other minor impurities. If recrystallization does not yield a product of sufficient purity, column chromatography is the next recommended step.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically an off-white crystalline solid.[1]
Q4: How can I monitor the purity of my product during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the purified product, and the starting materials on a TLC plate, you can visualize the removal of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the structure and purity of the final product.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography | Reference(s) |
| Typical Purity Achieved | >98% (by HPLC) | >99% (depending on optimization) | [2] |
| Common Solvents/Mobile Phases | Ethanol, 85% Ethanol, Ethanol/Water, Ethyl Ether | Dichloromethane/Methanol, Cyclohexane/Ethyl Acetate | [2][3] |
| Stationary Phase | Not Applicable | Silica Gel or Neutral Alumina |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel or neutral alumina in the initial, least polar mobile phase (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel or alumina, and evaporate the solvent. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Resolving Solubility Issues with N,N'-Bis(2-hydroxybenzyl)ethylenediamine Complexes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with N,N'-Bis(2-hydroxybenzyl)ethylenediamine (also known as H4salen or HBED) complexes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound complexes poorly soluble?
A1: The limited solubility of these complexes often stems from their molecular structure. The planar nature of the salen-type ligand can lead to strong intermolecular forces, such as π-π stacking, which promotes the formation of stable crystal lattices that are difficult to disrupt with solvents. Additionally, the overall neutrality of many metal-salen complexes contributes to their low affinity for polar solvents like water.
Q2: What are the initial steps I should take when encountering a solubility issue with my complex?
A2: Start with simple and direct methods. Trying a variety of common laboratory solvents is a crucial first step. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective.[1] Applying heat or using sonication can also aid in dissolution by providing the energy needed to overcome the crystal lattice energy.[2] It is also beneficial to assess the pH of your solution, as the solubility of many metal complexes is pH-dependent.[2]
Q3: Can modifying the ligand structure improve the solubility of my complex?
A3: Yes, ligand modification is a powerful strategy. Introducing bulky groups, such as tert-butyl, onto the phenyl rings of the ligand can disrupt the intermolecular packing in the solid state, which often leads to improved solubility in non-polar organic solvents.[3] Additionally, incorporating polar functional groups like sulfonic acids or carboxylic acids can enhance solubility in aqueous solutions.[4] Adding alkyl chains (e.g., methyl, ethyl, or n-butyl) to the aromatic rings can also increase solubility in organic solvents.[1]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common solubility problems in a question-and-answer format, complete with experimental protocols and data where available.
Issue 1: My complex will not dissolve in common organic solvents for characterization or reaction.
Question: I have synthesized an this compound complex, and it is insoluble in common solvents like ethanol and methanol, and only partially soluble in DMSO with sonication.[1] How can I dissolve it for techniques like NMR or to use it in a catalytic reaction?
Answer:
When dealing with poor solubility in common organic solvents, a systematic approach involving solvent screening and physical assistance is recommended.
Experimental Protocol: Solvent Screening and Physical Dissolution Aids
-
Solvent Screening:
-
Test the solubility of a small amount of your complex (e.g., 1-2 mg) in a range of solvents (e.g., 0.5 mL).
-
Start with polar aprotic solvents like DMSO and DMF, which are often effective for dissolving metal complexes.[1]
-
Also, test chlorinated solvents such as dichloromethane and chloroform, and other polar organic solvents like acetonitrile.
-
Observe for any signs of dissolution (color change in the solvent, reduction of solid material).
-
-
Physical Dissolution Methods:
-
Heating: Gently warm the solvent-complex mixture. For many complexes, an increase in temperature provides the necessary energy to break the crystal lattice forces. Be cautious not to decompose your complex; monitor for any color changes that might indicate degradation.
-
Sonication: Place the vial containing the solvent and complex in an ultrasonic bath. Sonication helps to break apart solid agglomerates and increase the surface area available for solvation.[2]
-
Logical Workflow for Solvent Selection
Caption: Workflow for initial troubleshooting of poor solubility.
Issue 2: My complex is insoluble in aqueous media required for biological assays.
Question: I need to test the biological activity of my this compound complex, but it is not soluble in the aqueous buffer required for my cell culture or enzyme assay. How can I prepare a stock solution and dose it effectively?
Answer:
For biological assays requiring aqueous media, several formulation strategies can be employed to overcome poor solubility. These include the use of co-solvents, surfactants, and cyclodextrins.
Experimental Protocol 1: Co-Solvent System
-
Prepare a concentrated stock solution of your complex in a water-miscible organic solvent such as DMSO or ethanol.[5]
-
For the biological assay, dilute the stock solution into the aqueous buffer to the final desired concentration.
-
Important: The final concentration of the organic solvent in the assay medium should be kept low (typically <1%, and often <0.1%) to avoid solvent-induced toxicity to cells or interference with the assay. Perform a solvent toxicity control experiment.
| Co-Solvent | Typical Stock Concentration | Maximum Final Concentration in Assay |
| DMSO | 10-50 mM | < 0.5% (v/v) |
| Ethanol | 10-50 mM | < 1% (v/v) |
Experimental Protocol 2: Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Select a biocompatible surfactant. Common choices include Tween 80 and Pluronic F-68.
-
Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v).
-
Add the solid complex to the surfactant solution and mix thoroughly. Sonication can aid in the formation of the micellar formulation.
-
The final concentration of the surfactant should be optimized to be above its critical micelle concentration (CMC) but below a level that causes cellular toxicity.
Experimental Protocol 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[6][7]
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.[7]
-
Kneading Method:
-
Create a paste by mixing the complex and cyclodextrin (in a 1:1 or 1:2 molar ratio) with a small amount of a water/ethanol mixture.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid under vacuum.
-
The resulting powder should have improved aqueous solubility.[8]
-
-
Co-evaporation Method:
-
Dissolve the complex in an organic solvent.
-
Dissolve the cyclodextrin in water.
-
Mix the two solutions and stir.
-
Evaporate the solvents to obtain the solid inclusion complex.[8]
-
Decision Pathway for Aqueous Solubilization
Caption: Decision tree for solubilizing complexes for biological assays.
Issue 3: Low oral bioavailability is observed in preclinical studies due to poor solubility.
Question: My this compound complex shows promising in vitro activity, but in vivo studies show very low oral bioavailability. I suspect this is due to its poor aqueous solubility. What advanced formulation strategies can I explore?
Answer:
For improving oral bioavailability, advanced formulation techniques such as solid dispersions and nanoparticle encapsulation are often necessary. These methods aim to present the drug to the gastrointestinal tract in a more readily absorbable form.
Advanced Formulation Strategy 1: Solid Dispersions
Solid dispersions involve dispersing the hydrophobic drug in a hydrophilic polymer matrix at a molecular level.[9] This can enhance the dissolution rate and extent of the drug.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersions
-
Select a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[10]
-
Dissolve both your complex and the polymer in a common volatile organic solvent (e.g., a mixture of ethanol and dichloromethane).[10]
-
Evaporate the solvent using a rotary evaporator to form a solid mass.
-
The resulting solid is then crushed, sieved, and can be formulated into a solid dosage form. The drug within this dispersion is often in an amorphous state, which has higher solubility than the crystalline form.
Advanced Formulation Strategy 2: Nanoparticle Encapsulation
Reducing the particle size of the complex to the nanometer range dramatically increases its surface area-to-volume ratio, leading to a faster dissolution rate.[11]
Experimental Protocol: Nanoprecipitation for Nanoparticle Formulation
-
Dissolve your complex and a stabilizing polymer (e.g., PLGA-b-PEG) in a water-miscible organic solvent like acetonitrile.[12]
-
Rapidly inject this organic solution into a stirred aqueous solution (the anti-solvent).
-
The rapid change in solvent polarity causes the complex to precipitate as nanoparticles, with the polymer acting as a stabilizer on the surface.
-
The organic solvent is then removed by evaporation.
-
The resulting nanosuspension can be used directly or lyophilized to a powder for later reconstitution.
Workflow for Enhancing Oral Bioavailability
Caption: Strategies to address low oral bioavailability of poorly soluble complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2009037235A1 - A process for the preparation of this compound-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. japer.in [japer.in]
- 10. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) Metal Chelate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formation of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) metal chelates. The following sections detail critical parameters, offer step-by-step experimental protocols, and provide solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming HBED metal chelates?
A1: The optimal pH for HBED metal chelate formation is highly dependent on the specific metal ion. Generally, a neutral to alkaline pH is favorable for the formation of stable chelates with many metal ions. For instance, the formation of the highly stable Fe(III)-HBED complex is rapid and complete in neutral to alkaline solutions. The chelation of Ga(III) with HBED derivatives has also been shown to be more efficient with increasing pH, with quantitative chelation being achieved at lower ligand concentrations at pH 4.5 and neutral pH compared to pH 3.
Q2: Why is pH control so critical in the synthesis of HBED metal chelates?
A2: pH control is crucial for several reasons. Firstly, the HBED ligand has multiple protonation sites. The deprotonation of the phenolic hydroxyl and carboxylic acid groups is essential for effective coordination with the metal ion. This deprotonation is favored at higher pH values. Secondly, pH affects the solubility of both the HBED ligand and the resulting metal chelate. Incorrect pH can lead to precipitation of the ligand or the metal hydroxide, reducing the yield of the desired chelate. For example, during the synthesis of the monosodium salt of HBED, the pH is carefully adjusted to a range of 7.1 to 7.3 to ensure the material goes into solution[1].
Q3: Can I form HBED chelates in acidic conditions?
A3: While chelate formation can occur in acidic conditions, it is generally less efficient. At low pH, the donor atoms of the HBED ligand are protonated, competing with the metal ion for coordination. For some metal ions, partially protonated complex species can form at lower pH ranges. For instance, with Cu(II), a partially deprotonated complex species, CuHL+, begins to form well below pH 3 and reaches its maximum concentration around pH 4.5[2]. However, for achieving a fully formed and stable chelate, a higher pH is typically required.
Q4: How does the choice of metal salt affect the chelation reaction?
A4: The choice of the metal salt can influence the reaction rate and the purity of the final product. Salts with weakly coordinating counter-ions (e.g., nitrates, perchlorates) are often preferred as they are less likely to compete with the HBED ligand for coordination sites on the metal ion. The solubility of the metal salt in the chosen solvent system is also a critical factor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Metal Chelate | Incomplete reaction: The pH may not be optimal for the specific metal ion, leading to incomplete deprotonation of the HBED ligand. | - Gradually increase the pH of the reaction mixture while monitoring the formation of the chelate (e.g., by UV-Vis spectroscopy).- For Fe(III) chelation, ensure the pH is in the neutral to alkaline range[2].- Increase the reaction time or temperature, but monitor for potential degradation of the reactants or product. |
| Precipitation of metal hydroxide: The pH is too high for the specific metal ion, causing the formation of insoluble metal hydroxides. | - Carefully control the addition of base to avoid localized high pH.- Add the metal salt solution slowly to the HBED solution while vigorously stirring.- Consider using a buffer system to maintain the pH in the optimal range. | |
| Precipitation of HBED: The HBED ligand may precipitate if the pH is not suitable for its solubility. | - Ensure the HBED is fully dissolved before adding the metal salt. This may require adjusting the initial pH of the HBED solution. For example, in the synthesis of the monosodium salt of HBED, a specific pH range is maintained to ensure solubility[1]. | |
| Formation of Polymeric Byproducts | Reaction of HBED with formaldehyde: One of the historical challenges in HBED synthesis was the formation of resinous polymeric byproducts, which can be promoted by treatment with acid or base. This can sometimes occur due to a reverse Mannich reaction involving the splitting out of formaldehyde. | - Use high-purity HBED to minimize potential side reactions.- Carefully control the pH and temperature during the synthesis and purification steps to avoid conditions that favor byproduct formation.- Purify the crude product by recrystallization or column chromatography to remove any polymeric impurities. |
| Product is Difficult to Isolate or Purify | Product is highly soluble in the reaction solvent: The chosen solvent may be too effective at solvating the metal chelate, making precipitation difficult. | - Try adding a co-solvent in which the chelate is less soluble to induce precipitation.- If the product is stable, consider removing the solvent under reduced pressure. |
| Presence of unreacted starting materials or byproducts: Impurities can interfere with crystallization or precipitation. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.- Optimize the stoichiometry of the reactants.- Employ appropriate purification techniques such as recrystallization from a suitable solvent system or column chromatography. | |
| Inconsistent Results | Inaccurate pH measurement: The pH electrode may not be properly calibrated, leading to inconsistent reaction conditions. | - Regularly calibrate the pH meter using standard buffer solutions.- Ensure the pH electrode is suitable for the solvent system being used. |
| Poor quality of reagents: Impurities in the starting materials (HBED, metal salt, or solvents) can affect the reaction outcome. | - Use reagents of high purity from a reputable supplier.- Ensure solvents are anhydrous if the reaction is sensitive to moisture. |
Quantitative Data
The stability of a metal chelate is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The stability of HBED metal chelates is significantly influenced by the metal ion.
| Metal Ion | log K | Notes |
| Fe(III) | 39.7 | Fe(III)-HBED is an exceptionally stable chelate, which makes HBED a highly effective iron chelator[3][4]. |
| Cu(II) | - | The formation constants for Cu(II) with HBED have been determined, with different protonated species existing at various pH levels[2]. |
| Zn(II) | - | Stability constants have been determined, though a specific value is not readily available in a tabular format. |
| Mn(II) | - | Stability constants have been determined. |
| Ca(II) | - | Stability constants have been determined. |
| Mg(II) | - | Stability constants have been determined. |
| Ga(III) | - | The stability of Ga(III) with HBED derivatives is high, though slightly lower than that of Fe(III). |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Fe(III)-HBED Chelate in Solution
This protocol is adapted from a described method for preparing the Fe(III)-HBED chelate in solution[2].
Materials:
-
This compound-N,N'-diacetic acid (HBED)
-
An Fe(III) salt (e.g., FeCl₃)
-
A base (e.g., NaOH or KOH solution)
-
Deionized water
-
pH meter
Procedure:
-
Dissolve a known molar amount of HBED in deionized water. The pH may need to be adjusted with a base to facilitate dissolution.
-
In a separate container, dissolve an equimolar amount of the Fe(III) salt in deionized water.
-
Slowly add the Fe(III) salt solution to the stirring HBED solution.
-
Adjust the pH of the mixture to a neutral or alkaline range (e.g., pH 7-9) by the dropwise addition of the base solution. A color change is typically observed as the chelate forms.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours to ensure complete chelation.
-
The resulting solution contains the Fe(III)-HBED chelate. This solution can be used for further experiments or the chelate can be isolated by methods such as evaporation or precipitation.
Protocol 2: Synthesis of the Monosodium Salt of HBED
This protocol is based on a patented method for the preparation of the monosodium salt of HBED[1].
Materials:
-
This compound-N,N'-diacetic acid (HBED)
-
Sodium hydroxide (NaOH)
-
Pyrogen-free water
Procedure:
-
Add a specific volume of pyrogen-free water to a clean reaction flask.
-
With stirring, add the solid HBED to the water.
-
Prepare a solution of sodium hydroxide in pyrogen-free water.
-
Slowly add the sodium hydroxide solution to the HBED suspension over a period of 1.5 to 2.5 hours, while maintaining the temperature below 25°C.
-
Monitor the pH of the mixture. Continue adding the NaOH solution until a pH range of 7.1 to 7.3 is reached.
-
Allow the mixture to stir for at least 15 minutes.
-
Add more water if necessary until all the material dissolves, yielding a solution of the monosodium salt of HBED.
Experimental Workflow & Logical Relationships
The following diagram illustrates a logical workflow for optimizing the pH for the formation of a generic HBED-metal chelate.
A logical workflow for optimizing the pH for HBED metal chelate formation.
References
Challenges in the characterization of N,N'-Bis(2-hydroxybenzyl)ethylenediamine and its complexes.
Technical Support Center: N,N'-Bis(2-hydroxybenzyl)ethylenediamine (H₂salen) and its Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and characterization of this compound (H₂salen) and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, commonly referred to as H₂salen, is a Schiff base ligand.[1] It is a tetradentate C₂-symmetric ligand, meaning it binds to a metal ion through four donor atoms—two imine nitrogens and two phenoxide oxygens.[1][2] These donor atoms typically arrange in a square planar fashion around the metal ion.[2] H₂salen is synthesized through the condensation reaction of salicylaldehyde and ethylenediamine.[3][4]
Q2: Why are salen complexes widely studied?
A2: The attractiveness of salen ligands and their complexes stems from their straightforward synthesis from low-cost precursors, high stability, and versatile coordination chemistry with a wide range of metals in various oxidation states.[1][3][5] This versatility allows for the fine-tuning of the geometric and electronic properties of the resulting complexes, making them useful as catalysts, models for bioinorganic systems, and functional materials.[1][2][6]
Q3: What are the key characterization techniques for H₂salen and its metal complexes?
A3: A combination of spectroscopic and analytical methods is typically employed. These include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the ligand and complexes.[7][8][9] For metal complexes, additional techniques like elemental analysis, magnetic susceptibility measurements, and X-ray crystallography are used to determine the metal-to-ligand ratio, geometry, and electronic structure.[10][11]
Q4: Are H₂salen and its complexes air-sensitive?
A4: The H₂salen ligand itself is generally stable in air. However, certain metal complexes, particularly those with metals in low oxidation states like Mn(II), can be air-sensitive and may require handling under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent oxidation.[1][12][13]
Experimental Workflow and Protocols
The general workflow for preparing and characterizing a metal-salen complex involves the synthesis of the ligand, followed by complexation with a metal salt, purification, and finally, characterization.
Caption: General experimental workflow.
Experimental Protocol 1: Synthesis of H₂salen Ligand
This protocol provides a general method for the synthesis of the H₂salen ligand.[2][3]
-
Preparation: Dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol in a round-bottom flask.
-
Reaction: Add ethylenediamine (1.0 equivalent) dropwise to the ethanolic solution while stirring. The addition is often exothermic.
-
Reflux: Heat the mixture to reflux for 1-2 hours. A yellow precipitate should form.
-
Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the yellow solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The resulting ligand is often pure enough for complexation without further purification.[3]
-
Characterization: Confirm the identity and purity of the H₂salen ligand using ¹H NMR, IR, and mass spectrometry.
Experimental Protocol 2: General Synthesis of a Metal-Salen Complex
This protocol describes a typical procedure for complexing the H₂salen ligand with a divalent metal salt.[2]
-
Preparation: Dissolve the purified H₂salen ligand (1.0 equivalent) in a suitable solvent, such as absolute ethanol or methanol, in a round-bottom flask.[2][14] Heat the mixture if necessary to achieve dissolution.
-
Metal Addition: In a separate flask, dissolve the metal salt (e.g., Ni(OAc)₂, Cu(OAc)₂) (1.0 equivalent) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring. A color change and/or precipitation of the complex is typically observed.
-
Reflux: Heat the reaction mixture to reflux for 1-4 hours to ensure complete complexation.[1]
-
Isolation: Cool the mixture to room temperature. Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with the reaction solvent followed by a non-polar solvent like hexane or pentane to remove impurities.[15] Recrystallization can be performed if necessary.[2]
-
Drying: Dry the final complex in a vacuum oven. For air-sensitive complexes, all steps should be performed under an inert atmosphere.[1]
Troubleshooting Guides
Synthesis & Purification Issues
Q: My ligand synthesis resulted in a low yield or an oily product. What went wrong?
A: This can be due to impure starting materials or incorrect stoichiometry. Ensure the salicylaldehyde and ethylenediamine are pure and the 2:1 molar ratio is accurate. The reaction is a condensation that produces water; performing the reaction in a solvent that allows for water removal (e.g., using a Dean-Stark trap with toluene) can drive the equilibrium toward the product. If an oil forms, try triturating it with a non-polar solvent like cold hexane to induce solidification.
Q: I'm having trouble purifying my metal-salen complex. It seems insoluble.
A: Salen complexes often have limited solubility.[1] Purification can be challenging.
-
Washing: Thoroughly wash the crude product on the filter funnel with hot ethanol to remove unreacted ligand, followed by a solvent like diethyl ether or hexane to remove organic impurities.
-
Trituration: If recrystallization is not feasible due to low solubility, try triturating the complex.[15] This involves stirring the solid product as a slurry in a solvent where the impurities are soluble but the complex is not.
-
Solvent Screening: Test a wide range of solvents for recrystallization. Common choices include DMF, DMSO, acetonitrile, or chlorinated solvents, though solubility can be low.[1]
Characterization Challenges
Caption: Troubleshooting decision tree.
Q: Why is my ¹H NMR spectrum of the metal complex showing very broad or no peaks?
A: This is a common issue when working with paramagnetic metal ions like Cu(II), Co(II), Mn(III), or Fe(III).[10][16] The unpaired electrons on the metal cause rapid nuclear relaxation, leading to significant broadening of nearby proton signals, often rendering the spectrum uninformative.
-
Solution: For paramagnetic complexes, NMR is often not the primary characterization tool.[16] Rely on other methods like IR, UV-Vis, mass spectrometry, elemental analysis, and magnetic susceptibility measurements. Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study the paramagnetic center directly.[6]
Q: The mass spectrum of my complex does not show the expected molecular ion peak. Why?
A: Several factors can cause this:
-
Fragmentation: The complex may be fragmenting in the ion source of the mass spectrometer.[17] The stability and fragmentation pattern can depend heavily on the ionization method (e.g., ESI, MALDI) and settings like cone voltage.[17][18] Look for peaks corresponding to the free ligand or other logical fragments.
-
Low Volatility/Ionization Efficiency: The complex may not be volatile or may not ionize well under the chosen conditions. Try a different ionization technique.
-
Decomposition: The complex might be unstable and decompose upon heating or ionization. This can sometimes be observed with complexes that are sensitive to air or moisture.
Q: How do I interpret the IR spectrum of my metal-salen complex?
A: The key is to compare the spectrum of the complex with that of the free H₂salen ligand.
-
O-H Stretch: The broad band around 3440 cm⁻¹ in the free ligand, corresponding to the phenolic O-H stretch, should disappear upon complexation, indicating deprotonation and coordination to the metal.[19]
-
C=N Stretch: The strong imine (C=N) stretching band, typically around 1610-1640 cm⁻¹, often shifts to a lower frequency upon coordination to the metal center.[8][19]
-
New Bands: Look for the appearance of new, low-frequency bands (typically 400-600 cm⁻¹) corresponding to the new Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds.[19][20]
Q: My UV-Vis spectrum shows multiple absorption bands. What do they correspond to?
A: Metal-salen complexes typically exhibit several strong absorption bands in the UV-Vis region.
-
Ligand-Based Transitions: Bands in the UV region (usually < 350 nm) are often attributed to π-π* transitions within the aromatic rings of the salen ligand.[19]
-
Charge Transfer Bands: Bands in the visible region can be due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.
-
d-d Transitions: For transition metal complexes, weak absorptions corresponding to d-d transitions may be observed, though they are often obscured by the more intense charge transfer bands.[2] The position and intensity of these bands are highly dependent on the specific metal ion and the solvent used.[19][21]
Quantitative Data Summary
Table 1: Representative Spectroscopic Data for H₂salen and its Complexes
| Compound/Feature | Wavenumber (cm⁻¹) | λ_max (nm) | Reference |
| H₂salen Ligand | |||
| O-H stretch | ~3440 | - | [19] |
| C=N stretch | ~1630-1640 | - | [8][19] |
| Metal-Salen Complexes | |||
| C=N stretch (coordinated) | ~1610-1620 (shift) | - | [8][19] |
| Mn-O / Mn-N stretches | ~567 / ~420 | - | [19] |
| Ni(II)-salen | - | ~330, ~420 | [22] |
| Mn(III)-salen | - | 260, 275, 281, 299 | [19] |
| Co(II)-salen | - | 263, 304, 381, 424 | [19] |
| Cu(II)-salen | - | 264, 319, 384, 402 | [19] |
| Fe(III)-salen | - | 276, 306, 378 | [19] |
Table 2: Magnetic Susceptibility Data for Selected Salen Complexes
| Complex | Metal Ion | Magnetic Moment (B.M.) | Geometry Implication | Reference |
| [CdL₂] | Cd(II) | 0.00 | Diamagnetic | [23] |
| [CrL₂]Cl | Cr(III) | 3.92 | Paramagnetic, Octahedral | [23] |
| [CoL₂] | Co(II) | 4.91 | Paramagnetic, High-spin Octahedral | [23] |
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Salen ligand - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. scilit.com [scilit.com]
- 11. Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.mit.edu [web.mit.edu]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coordination chemistry of chromium-Salen complexes studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Research Portal [scholars.csus.edu]
- 22. minds.wisconsin.edu [minds.wisconsin.edu]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Purity Analysis of Synthesized N,N'-Bis(2-hydroxybenzyl)ethylenediamine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a versatile chelating agent. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to support the selection of the most appropriate analytical method.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. However, other techniques can provide valuable and often complementary information regarding the purity and identity of a synthesized compound. The following table provides a comparative overview of various analytical methods for the purity analysis of this compound.
| Analytical Technique | Principle | Typical Purity Reported for Similar Compounds (%) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | 97 - 98%[1] | High resolution and sensitivity, accurate quantification, suitable for non-volatile and thermally labile compounds. | Requires a specific method development for each compound, can be more expensive in terms of instrumentation and solvents. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential adsorption of compounds on a thin layer of adsorbent material. | Qualitative | Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring. | Not quantitative, lower resolution compared to HPLC, manual application can lead to variability. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. | Qualitative and Quantitative (qNMR) | Provides unambiguous structural confirmation, can identify and quantify impurities if their signals do not overlap with the main compound. | Lower sensitivity compared to HPLC, expensive instrumentation, complex spectra can be difficult to interpret for mixtures. |
| Mass Spectrometry (MS) | Ionization of chemical species and sorting of the ions based on their mass-to-charge ratio. | Qualitative | High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced separation and identification. | May not distinguish between isomers, quantification can be challenging without appropriate standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection using mass spectrometry. | Not typically used | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Elemental Analysis | Determines the elemental composition of a sample. | Provides elemental composition | Confirms the empirical formula of the pure compound. | Does not provide information about impurities with the same elemental composition as the main compound. |
Experimental Protocol: Purity Analysis by HPLC
This section details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of synthesized this compound. This method is designed to separate the main compound from potential impurities, such as unreacted starting materials (salicylaldehyde and ethylenediamine).
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
This compound reference standard (if available)
-
Synthesized this compound sample
-
Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Experimental Workflow and Data Visualization
The following diagrams illustrate the logical workflow of the HPLC purity analysis and the expected separation of the target compound from its potential impurities.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Conceptual diagram of the chromatographic separation of the target compound from potential impurities.
References
A Comparative Guide to the Structural Confirmation of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED)
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the structural elucidation of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a precursor to the potent iron chelator HBED-diacetic acid. We present a comparative analysis of spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation to unequivocally confirm the molecule's structure.
Introduction to HBED and Structural Analysis
This compound (herein referred to as HBED, though this acronym is often used for its diacetic acid derivative) is a foundational molecule in the synthesis of powerful hexadentate ligands used in chelation therapy, particularly for iron overload disorders.[1][2] Its chemical structure consists of two 2-hydroxybenzyl groups attached to an ethylenediamine linker. Accurate structural confirmation is a critical first step following synthesis to ensure purity and correct connectivity before its use in further reactions or biological studies. NMR and MS are indispensable techniques for this purpose, providing orthogonal information about the molecular framework and mass.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and accurate data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary methods for determining the molecular structure of HBED.
-
Sample Preparation : Dissolve 5-10 mg of purified HBED in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Transfer the solution into a 5 mm NMR tube.[3]
-
¹H NMR Spectroscopy :
-
Instrument : Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Parameters : Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[3] The resulting spectrum should be referenced to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
-
¹³C NMR Spectroscopy :
2. Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing molecules like HBED without causing significant fragmentation.[5][6]
-
Sample Preparation : Prepare a dilute solution of the HBED sample in a suitable solvent mixture, such as methanol or acetonitrile with a small percentage of water and a trace amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation : Infuse the sample directly or via a Liquid Chromatography (LC) system into the ESI source of the mass spectrometer.
-
Analysis : Acquire the mass spectrum in positive ion mode. The instrument detects the mass-to-charge ratio (m/z) of the ions. For HBED, the protonated molecular ion [M+H]⁺ is expected to be the most prominent peak.
Data Presentation and Interpretation
Quantitative data from NMR and MS analyses are summarized below. These values are key to confirming the successful synthesis of HBED (C₁₆H₂₀N₂O₂).
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for HBED in DMSO-d₆
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| Aromatic Protons (C₆H ₄) | ~ 6.6 - 7.5 (multiplets)[3] | ~ 115 - 130 | The four protons on each aromatic ring are in different chemical environments, leading to complex splitting patterns. Their shifts are in the typical aromatic region.[7] |
| Phenolic Hydroxyl (-OH ) | Variable, broad singlet | - | The chemical shift is concentration and temperature-dependent and the proton is exchangeable. |
| Aromatic C-OH (C -OH) | - | ~ 155 - 160 | The carbon atom directly attached to the hydroxyl group is significantly deshielded. |
| Benzyl Methylene (-C H₂-Ar) | ~ 3.7 (singlet) | ~ 50 - 55 | These protons are adjacent to both the aromatic ring and the nitrogen atom. |
| Ethylene Bridge (-C H₂-C H₂) | ~ 2.7 (singlet) | ~ 45 - 50 | Due to molecular symmetry, the four protons of the ethylene bridge are chemically equivalent, resulting in a single peak. |
| Amine (-NH -) | Variable, broad singlet | - | Similar to the hydroxyl proton, its shift is variable. |
Note: Due to symmetry in the molecule, only a limited number of unique signals are expected in the ¹³C NMR spectrum.[8]
Table 2: Expected Mass Spectrometry Data for HBED
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₆H₂₀N₂O₂[9] | - |
| Molecular Weight | 272.34 g/mol [9] | This is the theoretical monoisotopic mass. |
| ESI-MS Ion | [M+H]⁺ | The protonated molecular ion is typically observed in positive mode ESI.[5] |
| Expected m/z | ~ 273.16 | This corresponds to the mass of the molecule plus the mass of a proton. |
Comparison with Alternatives
The structural confirmation of HBED can be contrasted with related Schiff base ligands or substituted derivatives. For instance, N,N'-bis(salicylidene)ethylenediamine (Salen), a common Schiff base alternative, would show a distinct imine (-CH=N-) proton signal around 8.3 ppm in the ¹H NMR spectrum and a corresponding imine carbon signal in the ¹³C NMR spectrum, which are absent in HBED. Similarly, halogenated derivatives, such as N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine, would exhibit different splitting patterns and chemical shifts in the aromatic region of the NMR spectra and a characteristic isotopic pattern in the mass spectrum due to the presence of bromine.[1]
Workflow for Structural Confirmation
The logical process for confirming the structure of HBED is outlined in the diagram below. It follows a standard workflow from synthesis to final validation using spectroscopic data.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. HBED: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound | 18653-98-0 [chemicalbook.com]
Comparing the chelating efficiency of N,N'-Bis(2-hydroxybenzyl)ethylenediamine with EDDHA.
A Comparative Analysis of the Chelating Efficiency of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) and Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelating efficiency of two prominent hexadentate chelating agents: this compound (HBED) and Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA). The focus of this comparison is on their ability to chelate ferric iron (Fe³⁺), a critical aspect in various applications ranging from agriculture to medicine.
Introduction
Iron is an essential element for most living organisms, but its bioavailability is often limited due to the low solubility of its ferric form at physiological pH. Chelating agents are employed to sequester iron ions, keeping them soluble and available for biological uptake or, conversely, to mitigate iron overload toxicity. EDDHA has long been the benchmark for iron chelation in agricultural applications to treat iron chlorosis in plants.[1][2][3] More recently, HBED has emerged as a potent alternative, demonstrating superior stability and efficiency, particularly in challenging alkaline environments.[4][5][6] This guide presents a side-by-side comparison of their performance based on available experimental data.
Quantitative Data Comparison
The primary measure of a chelator's efficiency is its stability constant (log K) with the metal ion of interest. A higher log K value indicates a stronger and more stable complex. The pFe value, defined as the negative logarithm of the free Fe³⁺ concentration at a specific pH and total concentrations of the metal and ligand, is another critical parameter for evaluating iron chelation efficacy under physiologically relevant conditions.
| Parameter | This compound (HBED) | Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (o,o-EDDHA) | Reference(s) |
| Log Stability Constant (log K) for Fe³⁺ | ~39.0 to 40.5 | ~35.1 to 36.8 | [7] |
| Effective pH Range for Iron Chelation | Up to pH 12 | Up to pH 9 | [5][6] |
| Affinity for Competing Metals | Lower affinity for Cu²⁺ | Higher affinity for Cu²⁺ compared to HBED | [6] |
Key Insights from the Data:
-
The Fe(III)-HBED complex is significantly more stable than the Fe(III)-EDDHA complex, as indicated by its substantially higher log K value.[7]
-
HBED's ability to maintain iron chelation at a much higher pH makes it a more robust option for alkaline environments, such as calcareous soils or certain biological systems.[5][6]
-
The lower affinity of HBED for copper suggests a higher selectivity for iron, which is advantageous in environments where competing metal ions are present.[6]
Experimental Protocols
The determination of stability constants for metal chelates is crucial for evaluating their efficiency. Potentiometric and spectrophotometric titrations are two common and reliable methods employed for this purpose.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard solution of a strong base. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Materials and Equipment:
-
pH meter with a glass electrode
-
Constant temperature water bath
-
Burette
-
Titration vessel
-
Solutions of the chelating agent (HBED or EDDHA), metal salt (e.g., FeCl₃), standard acid (e.g., HClO₄), and standard carbonate-free base (e.g., NaOH).
-
Inert salt to maintain constant ionic strength (e.g., NaClO₄ or KCl).
General Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a solution of the ligand and a known excess of standard acid in the titration vessel.
-
In a separate experiment, prepare a similar solution that also contains the metal salt at a specific metal-to-ligand ratio (e.g., 1:1 or 1:2).
-
Maintain a constant temperature and ionic strength throughout the experiment.
-
Titrate the solutions with a standardized solution of a strong base, recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of base added to obtain the titration curves.
-
The protonation constants of the ligand and the stability constants of the metal complexes are calculated from the displacement of the titration curves using specialized software or graphical methods like the Irving-Rossotti method.[2]
Spectrophotometric Titration for Iron Chelation
This technique is particularly useful for colored complexes, such as those formed between iron(III) and HBED or EDDHA. It involves monitoring the change in absorbance at a specific wavelength as the chelator solution is titrated with a solution of the metal ion.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Burette or micropipettes
-
Solutions of the chelating agent and the metal salt of known concentrations.
-
Buffer solution to maintain a constant pH.
General Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for the Fe³⁺-chelator complex.
-
Prepare a series of solutions containing a fixed concentration of the chelating agent and varying concentrations of Fe³⁺.
-
Alternatively, titrate a solution of the chelator in a cuvette directly with a concentrated solution of the metal salt, recording the absorbance after each addition.
-
Maintain a constant pH and ionic strength.
-
Plot the absorbance versus the molar ratio of metal to ligand.
-
The stoichiometry of the complex and its stability constant can be determined from the shape of the resulting titration curve.[8][9][10]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the chelating efficiency of two ligands like HBED and EDDHA.
Caption: Generalized workflow for comparing the chelating efficiency of HBED and EDDHA.
Conclusion
The experimental data unequivocally demonstrates that this compound (HBED) possesses a significantly higher chelating efficiency for ferric iron compared to Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA). This is evidenced by its higher stability constant and its effectiveness over a broader pH range.[5][6][7] These properties make HBED a superior candidate for applications requiring robust and long-lasting iron chelation, particularly in alkaline conditions. For researchers and professionals in drug development and agriculture, the choice between these two chelators should be guided by the specific pH conditions and the potential for competition with other metal ions in the target environment. The detailed experimental protocols provided herein offer a framework for conducting further comparative studies and for the characterization of novel chelating agents.
References
- 1. ijsart.com [ijsart.com]
- 2. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to choose an Iron chelate? - Van Iperen International [vaniperen.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) and Salen-Type Ligands for Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) and other salen-type ligands in the context of metal complex formation. We will delve into their respective performance, supported by experimental data, and provide detailed methodologies for key experimental procedures. This objective analysis aims to assist researchers and drug development professionals in selecting the optimal ligand for their specific applications, ranging from catalysis to medicinal chemistry.
Introduction: A Tale of Two Ligands
Both HBED and salen-type ligands are powerful chelating agents capable of forming stable complexes with a wide variety of metal ions. However, their structural differences lead to distinct coordination geometries and properties, making them suitable for different applications.
This compound (HBED) is a hexadentate ligand, meaning it can form up to six bonds with a central metal ion. This high denticity results in the formation of exceptionally stable, typically octahedral, complexes.[1] HBED is particularly renowned for its high affinity and selectivity for ferric iron (Fe³⁺), making it a promising candidate for iron chelation therapy in conditions of iron overload.[2]
Salen-type ligands , derived from the condensation of salicylaldehyde and a diamine, are typically tetradentate, forming four bonds with a metal ion to create square planar or tetrahedral complexes.[3] Their versatility lies in the ease with which their structure can be modified by changing the salicylaldehyde or diamine precursors. This tunability allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making them highly effective catalysts in a wide range of organic reactions and potential therapeutic agents.[4][5]
Performance Comparison: Stability and Reactivity
The choice between HBED and a salen-type ligand often hinges on the desired stability of the metal complex and its intended reactivity.
Stability of Metal Complexes
The stability of a metal complex is a critical factor, particularly in therapeutic applications where the complex must remain intact in a biological environment. Stability is quantified by the formation constant (log K), with higher values indicating a more stable complex.
| Metal Ion | Ligand | Log K | Reference |
| Fe³⁺ | HBED | ~39.6 | [6] |
| Cu²⁺ | HBED | ~21.0 | [7] |
| Ca²⁺ | HJB (a derivative of HBED) | ~7.0 | [6] |
| Mg²⁺ | HJB (a derivative of HBED) | ~5.0 | [6] |
| Cu²⁺ | Salen (from salicylaldehyde and m-aminophenol) | Log K₁: 10.5, Log K₂: 8.5 | [8] |
| Co²⁺ | Salen (from salicylaldehyde and m-aminophenol) | Log K₁: 8.0, Log K₂: 6.5 | [8] |
| Ni²⁺ | Salen (from salicylaldehyde and m-aminophenol) | Log K₁: 7.5, Log K₂: 6.0 | [8] |
| Zn²⁺ | Salen (from salicylaldehyde and m-aminophenol) | Log K₁: 7.0, Log K₂: 5.5 | [8] |
As the table suggests, HBED forms exceptionally stable complexes, particularly with Fe³⁺, which is consistent with its hexadentate nature. Salen-type ligands also form stable complexes, though their stability constants are generally lower than those of HBED for the same metal ion due to their lower denticity.
Catalytic Activity
Salen-metal complexes are widely recognized for their catalytic prowess in various organic transformations, including oxidation, epoxidation, and polymerization reactions.[9] The ability to introduce bulky substituents near the coordination site can enhance catalytic activity and prevent dimerization of the catalyst.[10] In contrast, the high stability and coordinative saturation of HBED-metal complexes can sometimes render them less catalytically active, as they may be less likely to participate in ligand exchange reactions necessary for catalysis. However, modifications to the HBED structure could potentially unlock catalytic applications.
A direct quantitative comparison of the catalytic activity between HBED and salen complexes for the same reaction is not extensively documented in the literature. However, a study comparing a Cu(salen) complex to a Cu(salen) complex covalently bound to a polyoxometalate (POM) showed that the neat Cu(salen) had poor catalytic activity in the oxidation of alkanes and alkenes, while the hybrid catalyst showed moderate to good activity.[11] This highlights the importance of the ligand and overall complex structure in determining catalytic performance.
Applications in Drug Development
Both HBED and salen-type ligands have shown significant promise in the field of drug development, albeit through different mechanisms of action.
HBED in Iron Overload Disorders
The primary therapeutic application of HBED is in the treatment of iron overload disorders, such as hereditary hemochromatosis.[1] Excess iron in the body can lead to the generation of harmful reactive oxygen species (ROS), causing cellular damage. HBED acts as a potent iron chelator, binding to excess iron and facilitating its excretion from the body.[12]
The mechanism of iron homeostasis and the therapeutic intervention by HBED can be visualized in the following signaling pathway:
Caption: Iron metabolism and HBED intervention.
In hereditary hemochromatosis, mutations in genes like HFE can lead to decreased production of hepcidin, a key hormone that regulates iron absorption.[13] This results in increased iron uptake and overload. The BMP/SMAD signaling pathway plays a crucial role in regulating hepcidin expression in response to iron levels.[14][15] HBED therapy directly addresses the excess iron, forming a stable complex that is excreted, thereby mitigating the downstream cellular damage caused by iron-induced oxidative stress.
Salen-Metal Complexes in Cancer Therapy
Salen-metal complexes, particularly those with iron (Fe-salen), have demonstrated significant anticancer activity.[16][17] These complexes can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with DNA.
The proposed mechanism of action for Fe-salen complexes in inducing apoptosis often involves the mitochondrial pathway:
Caption: Fe-Salen induced apoptosis pathway.
Fe-salen complexes can generate ROS, which leads to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm.[16][18] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell and apoptotic cell death.[19]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step protocols for the synthesis of a representative HBED-metal complex (Fe-HBED) and a salen-metal complex (Co(salen)).
Synthesis of Fe(III)-HBED Complex
This protocol describes the synthesis of the Fe(III) chelate of N,N'-di(2-hydroxybenzyl)-ethylenediamine-N,N'-diacetic acid.
Materials:
-
N,N'-di(2-hydroxybenzyl)-ethylenediamine-N,N'-diacetic acid (HBED)
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of HBED.
-
In a separate container, prepare an aqueous solution of FeCl₃.
-
Slowly add the FeCl₃ solution to the HBED solution while stirring.
-
Adjust the pH of the mixture to the desired level (e.g., neutral) by adding a solution of NaOH.
-
Continue stirring the reaction mixture for a specified period to ensure complete complexation.
-
The resulting solution contains the Fe(III)-HBED chelate. The complex can be isolated by evaporation of the solvent.[20]
Characterization: The formation of the Fe(III)-HBED complex can be confirmed using techniques such as UV-Vis spectroscopy (observing a shift in the absorption spectrum upon complexation), mass spectrometry (to confirm the mass of the complex), and potentiometric titration (to determine the stability constant).
Synthesis of Co(II)(salen) Complex
This protocol outlines the synthesis of the Co(II) complex of N,N'-bis(salicylidene)ethylenediamine.
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Cobalt(II) acetate tetrahydrate
-
Ethanol
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Synthesis of the Salen Ligand (H₂salen):
-
Dissolve salicylaldehyde in boiling ethanol.
-
Add ethylenediamine to the boiling solution and stir for a few minutes.
-
Cool the mixture in an ice bath to precipitate the yellow crystals of the salen ligand.
-
Filter the crystals, wash with cold ethanol, and air-dry.[21]
-
-
Synthesis of the Co(salen) Complex:
-
This part of the synthesis is air-sensitive and should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the synthesized H₂salen in ethanol at 60-70°C in a flask equipped for inert atmosphere work.
-
In a separate container, dissolve cobalt(II) acetate tetrahydrate in a mixture of ethanol and water.
-
Quickly add the cobalt(II) acetate solution to the hot salen solution while swirling.
-
Continue heating the mixture under inert atmosphere for 1-2 hours. The color of the solution will change from brown to brick-red.
-
Cool the solution to room temperature to allow the Co(salen) complex to crystallize.
-
Filter the crystals, wash with ice-cold ethanol, and dry in a desiccator.[21][22]
-
Characterization: The formation of the Co(salen) complex can be confirmed by techniques such as infrared (IR) spectroscopy (observing changes in the vibrational frequencies of the C=N and O-H bonds upon coordination to the metal), UV-Vis spectroscopy, and magnetic susceptibility measurements.
Conclusion
The choice between this compound (HBED) and salen-type ligands for metal complex formation is highly dependent on the specific application.
-
HBED is the ligand of choice when exceptional stability is paramount, particularly for the chelation of Fe³⁺ in therapeutic applications such as iron overload disorders. Its hexadentate nature ensures the formation of robust complexes that can withstand biological environments.
-
Salen-type ligands offer unparalleled versatility. Their tunable electronic and steric properties make them ideal for the development of highly active and selective catalysts for a wide range of chemical transformations. Furthermore, their demonstrated ability to induce apoptosis in cancer cells opens up exciting avenues for the design of novel metal-based anticancer drugs.
This guide has provided a comparative overview of these two important classes of ligands, supported by available experimental data. Further research focusing on direct, quantitative comparisons of their performance in various applications will be invaluable for advancing the fields of coordination chemistry, catalysis, and medicinal chemistry.
Experimental Workflow Diagram
Caption: General experimental workflow.
References
- 1. The molecular pathogenesis of hereditary hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. Salan vs. salen metal complexes in catalysis and medicinal applications: Virtues and pitfalls [ouci.dntb.gov.ua]
- 5. Salan vs. salen metal complexes in catalysis and medicinal applications: Virtues and pitfalls [ouci.dntb.gov.ua]
- 6. Chemical evaluation of HBED/Fe(3+) and the novel HJB/Fe(3+) chelates as fertilizers to alleviate iron chlorosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Salen Ligands and Co-Salen Complexes [bldpharm.com]
- 10. Metal salen complex - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. irondisorders.org [irondisorders.org]
- 13. Molecular basis of HFE-hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Fe(III)-salen and salphen complexes induce caspase activation and apoptosis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigating of the anticancer activity of salen/salophen metal complexes based on graphene quantum dots: Induction of apoptosis as part of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Induction of apoptosis by Fe(salen)Cl through caspase‐dependent pathway specifically in tumor cells | Semantic Scholar [semanticscholar.org]
- 20. EP2289869B1 - A process for the preparation of Fe(III) chelates of N,N'-di(2-hydroxybenzyl)-ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Antimicrobial Activity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives and Standard Antibiotics
For Immediate Release
This guide provides a comparative overview of the antimicrobial efficacy of novel N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives against established antibiotics. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. This document summarizes quantitative data from in vitro studies, details experimental methodologies, and visualizes key processes to offer a comprehensive resource for evaluating the potential of these compounds.
Comparative Antimicrobial Activity
A study by Musa et al. synthesized a series of this compound derivatives and evaluated their in vitro antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.[1] The most potent of these were N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine.[1]
The following table presents the 50% lethal concentration (LC50) values for these derivatives, converted to µg/mL for comparison with the Minimum Inhibitory Concentration (MIC) values of standard antibiotics sourced from various studies. It is important to note that LC50 and MIC are different measures of antimicrobial activity, and the data for the derivatives and the standard antibiotics were not generated in a head-to-head study.
| Compound/Antibiotic | Target Organism | MIC/LC50 (µg/mL) |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 60.2 |
| Pseudomonas aeruginosa | 36.98 | |
| Salmonella enterica | 5.0 | |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 107.5 |
| Pseudomonas aeruginosa | 51.68 | |
| Salmonella enterica | 3.29 | |
| Ciprofloxacin | Staphylococcus aureus | >2 |
| Pseudomonas aeruginosa | 2 to >64 | |
| Salmonella enterica | 0.00175–2 | |
| Azithromycin | Pseudomonas aeruginosa | 2 to >64 |
| Salmonella enterica | 0.125–2.0 | |
| Chloramphenicol | Pseudomonas aeruginosa | 4 to >64 |
| Salmonella enterica | 2.0–8.0 | |
| Vancomycin | Staphylococcus aureus | <0.5 - 2 |
| Gentamicin | Pseudomonas aeruginosa | 4 to >64 |
| Amoxicillin | Salmonella enterica | 0.00175-3.00 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the data presented.
Synthesis of this compound Derivatives
The synthesis of the this compound derivatives involved a two-step process as described by Musa et al.[1]
-
Schiff Base Formation: Substituted benzaldehydes were reacted with 1,2-ethylenediamine in a 2:1 molar ratio to generate the corresponding Schiff bases.[1]
-
Reduction to Ethylenediamine Derivatives: The synthesized Schiff bases were then reduced using sodium borohydride in an ethanol solution. The mixture was heated and stirred to afford the final this compound derivatives as a precipitate, which was collected via vacuum filtration.[1]
Antimicrobial Susceptibility Testing
Standardized methods are employed to determine the susceptibility of bacteria to antimicrobial agents. The two common methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion method for qualitative screening.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial twofold dilutions of the antimicrobial agent in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.
-
Incubation: The plate is incubated at a temperature and duration suitable for the growth of the test organism, typically 35°C for 16-20 hours.
-
Result Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Well Diffusion Method
The agar well diffusion method is used to assess the antimicrobial activity of a substance.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Substance: A defined volume of the test substance (e.g., the this compound derivative solution) is added to each well. A known antibiotic can be used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions for the test organism.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
Visualizations
The following diagrams illustrate the experimental workflows described above.
References
Comparative study of the cytotoxic effects of different N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives.
A detailed analysis of the cytotoxic efficacy of halogenated versus non-halogenated N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives reveals that specific structural modifications significantly enhance their anti-cancer properties. This guide presents a comparative study of six derivatives, highlighting their differential effects on cell viability, cell cycle progression, and mitochondrial membrane potential in various human cancer cell lines.
A study by Musa et al. systematically evaluated the in vitro cytotoxic activity of six this compound derivatives against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines.[1][2] The findings demonstrate that the dihydrochloride salts of the brominated and chlorinated derivatives, specifically N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 7) and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 8), exhibit potent, concentration-dependent cytotoxic activity. In contrast, the non-salt counterparts and the unsubstituted parent compound showed minimal to no activity.[1]
Data Summary: Cytotoxic Activity (LD50)
The half-maximal lethal dose (LD50) values, which represent the concentration of a compound required to kill 50% of the cell population, were determined after 24 hours of treatment. The results clearly indicate the superior cytotoxicity of compounds 7 and 8 across all three tested cell lines, with the MDA-MB-231 breast cancer cell line being the most sensitive.[1]
| Compound No. | Derivative Name | A549 (Lung Cancer) LD50 (µM) | MDA-MB-231 (Breast Cancer) LD50 (µM) | PC3 (Prostate Cancer) LD50 (µM) |
| 6 | This compound dihydrochloride | >100 | >100 | >100 |
| 7 | N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | 25.0 | 17.5 | 35.0 |
| 8 | N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | 30.0 | 21.0 | 42.5 |
| 9 | This compound | >100 | >100 | >100 |
| 10 | N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine | >100 | >100 | >100 |
| 11 | N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine | >100 | >100 | >100 |
Mechanism of Action: Cell Cycle Arrest and Mitochondrial Disruption
Further investigation into the mechanisms underlying the cytotoxic effects of the active compounds (7 and 8) revealed their ability to induce cell cycle arrest and disrupt the mitochondrial membrane potential (MMP).[1][2] Treatment with these compounds led to a significant accumulation of cells in different phases of the cell cycle, indicating an interference with normal cell division processes.[1] The loss of MMP is a key indicator of apoptosis, or programmed cell death.
Experimental Protocols
Cell Viability Assay (Crystal Violet Dye Uptake)
The in vitro cytotoxic activity of the this compound derivatives was assessed using the crystal violet dye binding assay.[1]
-
Cell Seeding: A549, MDA-MB-231, and PC3 cells were seeded in 24-well plates at a density of 1x10^5 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations (0, 10, 25, 50, 75, and 100 µM) of compounds 6-11 and incubated for an additional 24 hours.
-
Staining: The medium was removed, and the cells were washed with phosphate-buffered saline (PBS). The remaining viable cells were stained with 0.5% crystal violet solution in 25% methanol for 10 minutes.
-
Dye Elution: The plates were washed with water to remove excess stain, and the bound dye was solubilized with a solution of 0.1 M sodium citrate in 50% ethanol.
-
Quantification: The absorbance of the eluted dye was measured at 540 nm using a microplate reader. The LD50 values were calculated from the concentration-response curves.[1]
Cell Cycle Analysis (Flow Cytometry)
The effect of the active compounds on cell cycle distribution was analyzed by flow cytometry.[1]
-
Cell Treatment: A549, MDA-MB-231, and PC3 cells were treated with compounds 7 and 8 at concentrations of 10 and 20 µM for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.[1]
Mitochondrial Membrane Potential (MMP) Assay
The integrity of the mitochondrial membrane was assessed using the fluorescent dye rhodamine-123.[1][2]
-
Cell Treatment: Cells were treated with compounds 7 and 8 as described for the cell cycle analysis.
-
Dye Loading: Following treatment, the cells were incubated with rhodamine-123.
-
Analysis: The fluorescence intensity, which is proportional to the mitochondrial membrane potential, was measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence indicates a loss of MMP.
Visualized Experimental Workflow & Proposed Mechanism
The following diagrams illustrate the general workflow for evaluating the cytotoxicity of the derivatives and the proposed mechanism of action for the active compounds.
Figure 1. Workflow for the comparative cytotoxic evaluation.
Figure 2. Proposed mechanism of action for active derivatives.
References
Assessing the Purity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine: A Comparative Guide to Thin-Layer Chromatography and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) for assessing the purity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a versatile chelating agent, alongside other common analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your analytical needs.
This compound, also known as HBEA, is a salen-type ligand precursor with significant applications in coordination chemistry and catalysis. Its purity is paramount as impurities can interfere with subsequent reactions and compromise the integrity of experimental results. This guide focuses on TLC as a rapid and cost-effective preliminary purity assessment tool and compares its performance with High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Experimental Protocols
Thin-Layer Chromatography (TLC)
TLC is a widely used technique for monitoring reaction progress and qualitatively assessing the purity of a sample by separating its components based on their differential partitioning between a stationary phase and a mobile phase.
Materials and Reagents:
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase Systems:
-
System A: Ethyl acetate/Hexane (1:1, v/v)
-
System B: Methanol/Dichloromethane (1:9, v/v)
-
System C: Ethanol/Chloroform (1:9, v/v)
-
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Visualization Reagents:
-
Ultraviolet (UV) light at 254 nm
-
Iodine vapor
-
p-Anisaldehyde stain (followed by gentle heating)
-
Ferric chloride (FeCl3) solution
-
Procedure:
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and close the lid. Allow the chamber to equilibrate for at least 15 minutes.
-
Using a capillary tube, spot the prepared sample solution onto the baseline of a silica gel TLC plate.
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated spots using a UV lamp. The aromatic rings in the compound will likely show quenching under UV light.
-
For further visualization, place the dried plate in a chamber with iodine crystals or spray with a suitable staining reagent like p-anisaldehyde or ferric chloride solution. Gentle heating may be required for the p-anisaldehyde stain to develop.
-
Circle the visualized spots and calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
High-Performance Liquid Chromatography (HPLC)
HPLC is a more quantitative and sensitive technique for purity assessment, providing high-resolution separation of components in a mixture.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase and filter through a 0.45 µm syringe filter.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity that has signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Accurately weigh about 5 mg of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Data Presentation
The following tables summarize the expected experimental data for the purity assessment of this compound using the described methods.
Table 1: TLC Data for this compound and Potential Impurities
| Compound | Mobile System A (EtOAc/Hex, 1:1) Rf | Mobile System B (MeOH/DCM, 1:9) Rf | Mobile System C (EtOH/CHCl₃, 1:9) Rf | Visualization Method |
| This compound | ~ 0.45 | ~ 0.60 | ~ 0.55 | UV (254 nm), Iodine, p-Anisaldehyde, FeCl₃ (color) |
| Salicylaldehyde (Impurity) | ~ 0.70 | ~ 0.85 | ~ 0.80 | UV (254 nm), Iodine, p-Anisaldehyde |
| Ethylenediamine (Impurity) | ~ 0.05 (streaking) | ~ 0.10 (streaking) | ~ 0.08 (streaking) | Iodine, p-Anisaldehyde (no UV activity) |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) |
| Principle | Differential partitioning on a planar stationary phase. | High-resolution separation on a column. | Signal intensity is directly proportional to molar concentration. |
| Purity Determination | Qualitative to semi-quantitative. | Quantitative. | Absolute quantitative. |
| Sensitivity | Moderate (microgram level). | High (nanogram to picogram level). | Moderate (milligram level sample required). |
| Analysis Time | Rapid (~30-60 minutes per plate with multiple samples). | Moderate (~15-30 minutes per sample). | Rapid (~5-15 minutes per sample). |
| Cost per Sample | Low. | High. | High (instrument cost), low (consumables). |
| Sample Throughput | High (multiple samples can be run simultaneously). | Low (samples are run sequentially). | High (with autosampler). |
| Resolution | Lower compared to HPLC. | High. | Depends on spectral overlap. |
| Typical Purity Results | Presence of spots other than the main product. | Purity (%) calculated from peak areas. | Absolute purity (%) calculated against an internal standard. |
Mandatory Visualization
Caption: Experimental workflow for TLC analysis.
Caption: Logical relationship of purity assessment methods.
Conclusion
The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis.
-
Thin-Layer Chromatography (TLC) is an excellent, rapid, and low-cost method for preliminary purity checks, reaction monitoring, and screening for the presence of starting materials or major by-products. Its ability to run multiple samples in parallel makes it highly efficient for initial assessments.
-
High-Performance Liquid Chromatography (HPLC) offers superior resolution and quantitative data, making it the method of choice for accurate purity determination as a percentage of the total detected components. It is particularly useful for separating closely related impurities.
-
Quantitative ¹H NMR (qNMR) provides an absolute measure of purity against a certified internal standard and does not require a reference standard of the analyte itself. This makes it a powerful tool for the definitive purity assessment of novel compounds or when a highly accurate purity value is required.
For a comprehensive purity analysis, it is recommended to use TLC for initial screening, followed by HPLC for quantitative determination of purity and the impurity profile. qNMR can be employed as an orthogonal method to provide an absolute purity value, offering the highest level of confidence in the quality of the synthesized this compound.
Cross-validation of experimental results for N,N'-Bis(2-hydroxybenzyl)ethylenediamine synthesis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED), a crucial chelating agent with applications in medicine and research. The following sections detail various experimental protocols, present comparative data on their efficiency, and visualize the synthetic workflows.
Comparative Analysis of HBED Synthesis Routes
The synthesis of HBED can be achieved through several distinct chemical pathways. This guide focuses on three prominent methods found in the literature:
-
Cyanide-based Synthesis via HBEDDA Intermediate: This classic approach involves the formation of the diamide derivative, this compound-N,N'-diacetamide (HBEDDA), followed by hydrolysis.
-
EDDA-based Synthesis: This method utilizes N,N'-ethylenediamine-diacetic acid (EDDA) as a key starting material, which reacts with a phenol and formaldehyde.
-
Reductive Amination of Glyoxylic Acid: A more recent approach that involves the reductive amination of glyoxylic acid with a salan compound.
The choice of a particular synthetic route often depends on factors such as desired yield, purity requirements, scalability, and the availability and hazards of starting materials. The following table summarizes the key quantitative data for each method based on available literature. It is important to note that these values are reported from different sources and may not be directly comparable due to variations in experimental conditions.
| Parameter | Cyanide-based Synthesis (via HBEDDA) | EDDA-based Synthesis | Reductive Amination of Glyoxylic Acid |
| Overall Yield | ~55% (first batch of crystals)[1] | 62% (for a derivative)[1] | 78%[2] |
| Purity | High purity after recrystallization | Not explicitly stated | High purity confirmed by 1H NMR and elemental analysis[2] |
| Reaction Time | Multi-step process with long hydrolysis time | Reflux for 5 hours[1] | 4 to 48 hours for reductive amination[2] |
| Key Reagents | N,N'-di(2-hydroxybenzyl)ethylenediamine, Formaldehyde, HCN, Fe(III) or Cu(II) catalyst | N,N'-ethylenediamine-diacetic acid (EDDA), Phenol, Formaldehyde | Salan compound, Glyoxylic acid, Hydrogen gas, Catalyst (e.g., Pd/C) |
| Scalability | Suitable for moderate to large scale[1] | General for HBED and derivatives[1] | Suitable for industrial production[2] |
| Safety Concerns | Use of highly toxic HCN[2][3] | Use of formaldehyde | Use of hydrogen gas under pressure[2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and should be adapted and optimized for specific laboratory conditions.
Cyanide-based Synthesis via HBEDDA Intermediate
This method involves two main stages: the synthesis of the diamide intermediate (HBEDDA) and its subsequent hydrolysis to HBED.
Stage 1: Synthesis of N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetamide (HBEDDA)
-
Reactants: N,N'-di(2-hydroxybenzyl)ethylenediamine, formaldehyde, and hydrogen cyanide.
-
Procedure: The reaction involves the conversion of N,N'-di(2-hydroxybenzyl)ethylenediamine to the diamide HBEDDA through a reaction with formaldehyde and HCN.[1][4]
Stage 2: Hydrolysis of HBEDDA to HBED
-
Catalyst: Iron(III) or Copper(II) ions.
-
Procedure: The hydrolysis of HBEDDA can be catalyzed by metal ions. Iron(III) catalysis is reported to be rapid and results in a nearly quantitative yield of the Fe(III)-HBED chelate.[1] The metal-free ligand can be obtained by acidification and extraction.[1] A pseudo-first-order rate constant of 3.1 x 10⁻³ s⁻¹ at 25.0°C has been reported for the Fe(III)-catalyzed hydrolysis.[1][4]
EDDA-based Synthesis
This approach offers an alternative route that avoids the use of cyanide.
-
Reactants: N,N'-ethylenediamine-diacetic acid (EDDA), a substituted phenol, and formaldehyde.
-
Procedure: EDDA is reacted with a substituted phenol and formaldehyde. For example, to synthesize a derivative, a solution of sodium hydroxide and methanol is prepared, to which EDDA and 2,4-dimethylphenol in methanol are added. The pH is adjusted to 8.2, and the mixture is heated to reflux. A formaldehyde solution is then added dropwise while maintaining the pH at 8.0. The reaction is refluxed for a total of 5 hours.[1]
Reductive Amination of Glyoxylic Acid
This patented method is presented as a suitable process for large-scale industrial production.[2]
-
Reactants: A salan compound (a type of Schiff base complex), glyoxylic acid, and a hydrogen source.
-
Catalyst: A hydrogenation catalyst such as Palladium on carbon (Pd/C).
-
Procedure: The process involves the reductive amination of glyoxylic acid with a salan compound in the presence of an amine proton acceptor.[3][5] The reaction is typically carried out under hydrogen pressure (2 to 50 atm) for 4 to 48 hours.[2] The salan precursor can be prepared by the reaction of ethylenediamine, a formaldehyde source, and a phenol.[2] An overall yield of 78% with respect to the starting ethylenediamine has been reported.[2]
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Comparative workflow of three different synthesis routes for HBED.
Caption: Logical workflow for an ideal cross-validation of HBED synthesis methods.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. WO2009037235A1 - A process for the preparation of this compound-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 3. EP2039679A1 - A process for the preparation of this compound-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Stability of Metal Complexes: A Comparative Analysis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine and Other Ligands
A comprehensive guide for researchers, scientists, and drug development professionals on the stability of metal complexes, focusing on N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) in comparison to other widely used chelating agents.
In the realm of coordination chemistry, the stability of metal complexes is a critical parameter influencing their application in diverse fields, from medicinal chemistry and diagnostics to environmental remediation. This guide provides an objective comparison of the stability of metal complexes formed with the hexadentate ligand this compound (HBED) against other common chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA). The exceptional affinity of HBED for trivalent metal ions, particularly Iron(III), makes it a ligand of significant interest.
Comparative Stability Constants of Metal Complexes
The stability of a metal complex is quantitatively expressed by its stability constant (log K). A higher log K value signifies a more stable complex. The following table summarizes the stability constants for HBED, EDTA, and DTPA with a range of divalent and trivalent metal ions. It is important to note that stability constants can be influenced by experimental conditions such as temperature and ionic strength.
| Metal Ion | Ligand | log K | Experimental Conditions |
| Fe(III) | HBED | 39.68 | 25 °C, 0.10 M KNO₃ [1] |
| EDTA | 25.1 | 20 °C, 0.1 M KCl | |
| DTPA | 28.6 | 20 °C, 0.1 M KCl | |
| Ga(III) | HBED | 37.5 | 25 °C, 0.10 M KNO₃ |
| EDTA | 20.3 | 25 °C, 0.1 M KCl | |
| DTPA | 23.0 | 25 °C, 0.1 M KCl | |
| Cu(II) | HBED | 21.3 | 25 °C, 0.10 M KNO₃ [1] |
| EDTA | 18.8 | 20 °C, 0.1 M KCl | |
| DTPA | 21.5 | 20 °C, 0.1 M KCl | |
| Ni(II) | HBED | 17.1 | 25 °C, 0.10 M KNO₃ [1] |
| EDTA | 18.6 | 20 °C, 0.1 M KCl | |
| DTPA | 20.3 | 20 °C, 0.1 M KCl | |
| Co(II) | HBED | 14.5 | 25 °C, 0.10 M KNO₃ [1] |
| EDTA | 16.3 | 20 °C, 0.1 M KCl | |
| DTPA | 19.1 | 20 °C, 0.1 M KCl | |
| Zn(II) | HBED | 15.5 | 25 °C, 0.10 M KNO₃ [1] |
| EDTA | 16.5 | 20 °C, 0.1 M KCl | |
| DTPA | 18.8 | 20 °C, 0.1 M KCl | |
| Mn(II) | HBED | 10.4 | 25 °C, 0.10 M KNO₃ [1] |
| EDTA | 14.0 | 20 °C, 0.1 M KCl | |
| DTPA | 15.6 | 20 °C, 0.1 M KCl | |
| Mg(II) | HBED | 6.4 | 25 °C, 0.10 M KNO₃ [1] |
| EDTA | 8.7 | 20 °C, 0.1 M KCl | |
| DTPA | 9.3 | 20 °C, 0.1 M KCl |
Note: The stability constants for EDTA and DTPA are compiled from various sources and are presented here for comparative purposes. Slight variations may exist in the literature due to differing experimental conditions.
Factors Influencing Metal Complex Stability
The remarkable stability of metal complexes with multidentate ligands like HBED can be attributed to the chelate effect. This thermodynamic principle states that a multidentate ligand forms a more stable complex than a series of monodentate ligands with similar donor atoms. The formation of multiple chelate rings significantly increases the stability of the complex.
Caption: Factors influencing the stability of metal complexes.
Experimental Protocols for Determining Stability Constants
The determination of stability constants is crucial for understanding and comparing the efficacy of chelating agents. Potentiometric titration and spectrophotometric methods are two of the most common techniques employed for this purpose.
Potentiometric Titration
This method involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (a strong acid or base) is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.
General Protocol:
-
Solution Preparation: Prepare solutions of the ligand, metal salt, a standardized strong acid (e.g., HCl), and a standardized strong base (e.g., NaOH) in a constant ionic strength medium (e.g., 0.1 M KNO₃) to maintain constant activity coefficients.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. A separate titration of the ligand in the absence of the metal ion is also performed to determine the ligand's protonation constants.
-
Data Analysis: The titration data (pH versus volume of titrant added) is analyzed using computer programs that employ least-squares methods to refine the stability constants that best fit the experimental data.
Caption: Workflow for potentiometric determination of stability constants.
Spectrophotometric Method
This technique is applicable when the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion. The change in absorbance upon complex formation is used to determine the concentration of the complex at equilibrium.
General Protocol (Job's Method of Continuous Variation):
-
Solution Preparation: Prepare a series of solutions where the total molar concentration of the metal ion and ligand is constant, but their mole fractions are varied.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at a wavelength where the complex absorbs maximally, and the free ligand and metal ion absorb minimally.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data and the known total concentrations of the metal and ligand.
Conclusion
The data presented in this guide clearly demonstrates the superior stability of metal complexes formed with this compound, particularly for trivalent metal ions like Fe(III) and Ga(III), when compared to traditional chelating agents such as EDTA and DTPA. This high stability, a consequence of the chelate effect and the specific arrangement of its donor atoms, makes HBED and its derivatives highly promising candidates for applications requiring strong and selective metal chelation, such as in the development of new therapeutic and diagnostic agents. The provided experimental protocols offer a foundational understanding of the methods used to generate the critical data that underpins the selection and design of effective chelating agents for specific applications. Further research into the thermodynamic parameters (enthalpy and entropy of formation) of HBED complexes would provide deeper insights into the driving forces behind their exceptional stability.
References
Benchmarking the catalytic activity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine complexes against established catalysts.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (salen)-type complexes against established catalysts in two key asymmetric transformations: the Jacobsen-Katsuki Epoxidation and the Asymmetric Henry Reaction. The information presented is supported by experimental data to aid in the selection of appropriate catalytic systems for organic synthesis.
Case Study 1: Asymmetric Epoxidation of Alkenes
Asymmetric epoxidation is a cornerstone of modern organic synthesis, providing access to chiral epoxides, which are versatile building blocks for a wide array of pharmaceuticals and fine chemicals. The Jacobsen-Katsuki epoxidation, utilizing a manganese-salen complex, is a well-established method for the enantioselective epoxidation of unfunctionalized alkenes.[1] This section benchmarks the performance of a Jacobsen-type catalyst against the Shi epoxidation, an organocatalytic alternative.
Data Presentation: Catalyst Performance in the Epoxidation of Styrene
The following table summarizes the catalytic performance of Jacobsen's catalyst (a manganese complex of a chiral salen ligand) and a modified Shi catalyst in the asymmetric epoxidation of styrene to form (R)-styrene oxide.
| Catalyst System | Substrate | Oxidant | Temperature (°C) | Enantiomeric Excess (ee%) of (R)-styrene oxide | Reference |
| Jacobsen's Catalyst | Styrene | NaOCl | Room Temp. | 57 | [2] |
| -78 | 86 | [2][3] | |||
| Modified Shi Catalyst | Styrene | Oxone | Not Specified | 71-85 | [2] |
Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
General Procedure for Jacobsen-Katsuki Epoxidation of Styrene [3][4]
This protocol is adapted from general procedures for the Jacobsen epoxidation of substituted styrenes.
Materials:
-
Styrene
-
(R,R)-Jacobsen's catalyst (N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Dichloromethane (CH₂Cl₂)
-
Buffered sodium hypochlorite (NaOCl, commercial bleach) solution (pH ~11.3)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Buffered Oxidant: A solution of 0.05 M Na₂HPO₄ is added to commercial household bleach. The pH of the resulting buffered solution is adjusted to approximately 11.3 by the dropwise addition of a 1 M NaOH solution.[4]
-
Reaction Setup: In a suitable reaction flask equipped with a magnetic stir bar, dissolve the styrene substrate and the (R,R)-Jacobsen's catalyst (typically 2-10 mol%) in dichloromethane.[4]
-
Epoxidation: To the stirred solution of the alkene and catalyst, add the buffered bleach solution. The reaction is typically carried out at a controlled temperature, for instance, 0°C or as low as -78°C for improved enantioselectivity.[2][4]
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic phase is separated, washed with saturated NaCl solution, and dried over anhydrous Na₂SO₄.[4]
-
Purification: The solvent is removed under reduced pressure, and the crude epoxide is purified by flash column chromatography on silica gel.[4]
-
Analysis: The enantiomeric excess of the product is determined by chiral gas chromatography (GC) analysis.[4]
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
The following diagram illustrates the proposed catalytic cycle for the Jacobsen-Katsuki epoxidation. The cycle is initiated by the oxidation of the Mn(III)-salen complex to a high-valent Mn(V)=O species, which then acts as the oxygen atom transfer agent to the alkene substrate.
Case Study 2: Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a powerful C-C bond-forming reaction that produces enantiomerically enriched β-nitro alcohols, which are valuable precursors to amino alcohols and other important synthetic intermediates. Copper complexes of salen and related tetrahydrosalen (salan) ligands have emerged as effective catalysts for this transformation. This section compares the performance of a Cu(I)-tetrahydrosalen complex with an established Cu(II)-bis(oxazoline) catalyst system.
Data Presentation: Catalyst Performance in the Asymmetric Henry Reaction
The following table presents a comparison of a copper(I)-tetrahydrosalen complex and a copper(II)-bis(oxazoline) complex in the asymmetric Henry reaction between an aldehyde and a nitroalkane.
| Catalyst System | Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Cu(I)-tetrahydrosalen | Aromatic, Aliphatic, Unsaturated Aldehydes | Nitroalkanes | High | >90 | [5] |
| Cu(II)-bis(oxazoline) | Benzaldehyde | Nitromethane | 95 | 92 | [6] (adapted) |
Note: The data is compiled from different sources and specific substrates and conditions may vary.
Experimental Protocols
General Procedure for Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)₂ Complex
This protocol is adapted from a procedure using a chiral diamine ligand with a copper(II) salt, which is a common approach for generating the active catalyst in situ.
Materials:
-
Aldehyde
-
Nitromethane
-
Chiral diamine ligand
-
Copper(II) acetate (Cu(OAc)₂)
-
n-Propyl alcohol
Procedure:
-
Catalyst Formation: The chiral diamine ligand and Cu(OAc)₂ are stirred in n-propyl alcohol at room temperature to form the catalyst complex.
-
Reaction: The aldehyde and nitromethane are added to the solution of the catalyst. The reaction is typically carried out at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by an appropriate analytical technique such as TLC or GC. Upon completion, the reaction mixture is worked up to isolate the product.
-
Purification: The crude product is purified, typically by column chromatography.
-
Analysis: The yield and enantiomeric excess of the β-nitro alcohol product are determined. High-performance liquid chromatography (HPLC) with a chiral stationary phase is often used to determine the enantiomeric excess.
General Workflow for a Catalytic Asymmetric Henry Reaction
The following diagram outlines the general workflow for conducting a catalytic asymmetric Henry reaction in a laboratory setting.
References
- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 2. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. mmore500.com [mmore500.com]
Safety Operating Guide
Proper Disposal of N,N'-Bis(2-hydroxybenzyl)ethylenediamine: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (also known as HBED) are critical for ensuring personnel safety and environmental protection within research and drug development settings. This document provides a step-by-step operational plan for the proper management of HBED waste, from immediate handling to final disposal.
This compound is a chemical compound that requires careful handling due to its potential hazards. It may cause skin and serious eye irritation. Therefore, adherence to strict safety protocols is paramount. All disposal procedures must comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling HBED, it is imperative to be familiar with its potential hazards. Always consult the Safety Data Sheet (SDS) for specific information.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, use a NIOSH/MSHA-approved respirator.
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of HBED is through a licensed and approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of in drains or released into the environment. [1]
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for HBED waste.
-
Solid waste (e.g., contaminated lab supplies) should be collected separately from liquid waste.
-
Ensure the container is compatible with the chemical and is kept tightly closed when not in use.[1]
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
-
The storage location should be clearly marked as a hazardous waste accumulation area.
-
-
Spill and Emergency Procedures:
-
In the event of a spill, evacuate the area immediately and ensure adequate ventilation.[1]
-
Wear the appropriate PPE before attempting cleanup.[1]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated waste container.
-
For liquid spills, use an inert absorbent material like sand or vermiculite to contain and absorb the spill.[1]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[1]
-
-
Final Disposal:
-
Arrange for the collection of the HBED waste by a licensed hazardous waste disposal company.[1]
-
Ensure that the waste is properly packaged and labeled in accordance with all applicable transportation regulations.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for HBED.
-
Quantitative Data and Physical Properties
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and storage.
| Property | Value |
| Molecular Formula | C₁₆H₂₀N₂O₂ |
| Molecular Weight | 272.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 118-120 °C |
| Solubility | Information not readily available |
| Incompatibilities | Strong oxidizing agents |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Guide to Handling N,N'-Bis(2-hydroxybenzyl)ethylenediamine
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N,N'-Bis(2-hydroxybenzyl)ethylenediamine, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a secure research environment.
This compound is a chemical that requires careful handling to prevent potential health hazards. Adherence to proper safety protocols is crucial to minimize risks of skin and eye irritation.[1] This document outlines the necessary precautions and procedures for its safe use and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not generally required |
| Weighing (Solid) | Safety goggles to protect against dust particles | Chemical-resistant gloves | Lab coat | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if weighing outside a fume hood or if dust is generated.[2] |
| Dissolution/Solution Prep | Safety goggles | Chemical-resistant gloves | Lab coat | Work in a chemical fume hood.[2] |
| Reaction Setup & Monitoring | Safety goggles | Chemical-resistant gloves | Lab coat | Work in a chemical fume hood.[2] |
| Work-up & Purification | Safety goggles | Chemical-resistant gloves | Lab coat | Work in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles | Chemical-resistant gloves | Lab coat | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary depending on the spill size and ventilation.[2] |
| Waste Disposal | Safety goggles | Chemical-resistant gloves | Lab coat | Work in a well-ventilated area or a chemical fume hood.[1] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is critical for safety and experimental success.
1. Preparation and Handling:
-
Before beginning any work, ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Conduct all procedures involving the solid or its solutions within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
When weighing the solid, do so in a fume hood to control dust.[3] If a fume hood is unavailable, use a balance with a draft shield and wear a suitable respirator.[3]
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.[3]
2. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2] Remove and wash contaminated clothing before reuse.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
3. Spill Response:
-
Evacuate the area and ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or earth.[1]
-
Collect the absorbed material into a suitable, sealed container for disposal.[1][2]
4. Disposal Plan:
-
Solid and Liquid Waste: All waste containing this compound must be treated as hazardous waste.[2]
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[1][3]
-
Do not dispose of this chemical down the drain or into the environment.[1][2]
-
Contaminated PPE: Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[3]
-
Final Disposal: Arrange for the collection and disposal of all waste through a licensed hazardous waste disposal company.[1] Ensure compliance with all local, state, and federal regulations.[1]
Experimental Workflow for Safe Handling
Workflow for handling this compound.
Hazard and Protection Pathway
Relationship between hazards and protective measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
